1-Amino-2,5-anhydro-1-deoxy-D-mannitol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-1-3-5(9)6(10)4(2-8)11-3/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPYGNYNWRCKKG-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Stereospecific Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core methodologies for the stereospecific synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a significant molecule in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a synthetic amino sugar analog of D-fructose. Its unique structure, featuring a furanose ring and a primary amine at the C-1 position, makes it a valuable building block and a tool for studying carbohydrate-protein interactions. The stereospecific synthesis of this compound is crucial to ensure the correct three-dimensional arrangement of its chiral centers, which is essential for its biological activity. The most established and efficient synthesis commences from the readily available monosaccharide, 2-amino-2-deoxy-D-glucose (D-glucosamine).[1]
Synthetic Pathway Overview
The stereospecific synthesis of this compound from D-glucosamine is a two-step process. The first step involves the nitrous acid-induced deamination of D-glucosamine, which concurrently promotes a ring contraction to form the key intermediate, 2,5-anhydro-D-mannose. The subsequent step is the reductive amination of this intermediate to introduce the primary amine at the C-1 position, yielding the target molecule.
The overall synthetic transformation is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis.
Step 1: Synthesis of 2,5-Anhydro-D-mannose
This step involves the careful treatment of D-glucosamine with nitrous acid, which is typically generated in situ from sodium nitrite and an acid. This reaction leads to the deamination of the C-2 amino group and a subsequent intramolecular cyclization to form the five-membered furanose ring of 2,5-anhydro-D-mannose. The stereochemistry at the remaining chiral centers is retained from the starting material.
Experimental Procedure:
A solution of 2-amino-2-deoxy-D-glucose hydrochloride in water is cooled in an ice bath. An aqueous solution of sodium nitrite is then added dropwise to the stirred solution, maintaining a low temperature. The reaction progress is monitored by the cessation of gas evolution. Upon completion, the reaction mixture is typically neutralized and then purified to isolate the 2,5-anhydro-D-mannose intermediate.
Step 2: Synthesis of this compound
The second step is a reductive amination of the aldehyde group of 2,5-anhydro-D-mannose. This is a one-pot reaction where the aldehyde first reacts with an ammonia source to form an imine intermediate, which is then immediately reduced by a selective reducing agent, such as sodium cyanoborohydride, to the desired primary amine.[1]
Experimental Procedure:
2,5-Anhydro-D-mannose is dissolved in a suitable solvent, such as methanol or an aqueous buffer. An ammonia source, for instance, an aqueous solution of ammonia, is added, followed by the portion-wise addition of a reducing agent like sodium cyanoborohydride. The reaction is stirred at room temperature for a specified period. The final product is then isolated and purified, often through chromatographic techniques, to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | 2,5-Anhydro-D-mannose | 2-Amino-2-deoxy-D-glucose | Sodium nitrite, Acid | Not explicitly found |
| 2 | This compound | 2,5-Anhydro-D-mannose | Ammonia, Sodium cyanoborohydride | Not explicitly found |
| Overall | This compound | 2-Amino-2-deoxy-D-glucose | - | Not explicitly found |
Note: While the synthetic route is well-established, specific yield data from the primary literature was not available in the searched resources.
Characterization Data
The structural confirmation of this compound is typically achieved through spectroscopic methods.
| Technique | Data |
| ¹H NMR | Spectral data would show characteristic peaks for the protons on the furanose ring and the aminomethyl and hydroxymethyl groups. |
| ¹³C NMR | The spectrum would display six distinct carbon signals corresponding to the six carbon atoms of the molecule. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (163.17 g/mol ). |
Note: Specific peak assignments and spectral data were not available in the searched resources.
Logical Relationships in the Synthesis
The stereospecificity of this synthesis is a critical aspect, governed by the starting material and the reaction mechanisms.
Figure 2: Logical flow of the stereospecific synthesis.
Conclusion
The stereospecific synthesis of this compound from D-glucosamine provides an efficient and reliable route to this valuable amino sugar. The two-step process, involving a nitrous acid-mediated deamination and ring contraction followed by a reductive amination, allows for the precise control of stereochemistry. This guide provides the fundamental knowledge and procedural outlines necessary for researchers to undertake the synthesis of this important compound for applications in drug discovery and chemical biology. Further consultation of the primary literature is recommended to obtain specific quantitative data and to optimize reaction conditions.
References
1-Amino-2,5-anhydro-1-deoxy-D-mannitol: A β-D-Fructose Analog for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic amino sugar that serves as a structural analog of β-D-fructose. Its unique chemical architecture allows it to interact with biological systems that recognize and process fructose, making it a valuable tool for studying fructose metabolism and transport. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and applications as an inhibitor of key biological processes. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Introduction
Fructose metabolism has garnered significant attention in recent years due to its association with various metabolic disorders. Understanding the molecular mechanisms governing fructose transport and metabolism is crucial for developing therapeutic interventions. This compound, as a β-D-fructose analog, offers a unique opportunity to probe and modulate these pathways. Its structural similarity to fructose allows it to interact with fructose transporters and enzymes, often with inhibitory effects. This guide delves into the technical details of this compound, providing researchers with the necessary information to leverage its properties in their studies.
Synthesis and Characterization
The synthesis of this compound is a well-established process that typically begins with a readily available starting material, 2-amino-2-deoxy-D-glucose (glucosamine). The synthesis proceeds through two primary steps: nitrous acid deamination followed by reductive amination.[1]
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Nitrous Acid Deamination of 2-Amino-2-deoxy-D-glucose
-
Dissolve 2-amino-2-deoxy-D-glucose hydrochloride in distilled water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate) to pH 7.
-
The resulting solution containing 2,5-anhydro-D-mannose is used directly in the next step.
Step 2: Reductive Amination of 2,5-Anhydro-D-mannose
-
To the aqueous solution of 2,5-anhydro-D-mannose, add an ammonium salt (e.g., ammonium chloride).
-
Adjust the pH of the solution to approximately 7-8.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise while monitoring the temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to decompose excess NaBH₃CN.
-
Purify the product using ion-exchange chromatography.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Mechanism of Action and Biological Targets
As a fructose analog, this compound primarily targets proteins involved in fructose transport and metabolism.
Inhibition of Fructose Transporter GLUT5
The compound and its derivatives have been shown to interact with the fructose transporter GLUT5.[1] A fluorescently labeled derivative, 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM), exhibits a strong affinity for the GLUT5 transporter with an inhibition constant (Ki) in the range of 2.3–2.7 mM.[1] This interaction can be leveraged to study GLUT5 function and to develop inhibitors for conditions associated with excessive fructose uptake.
Inhibition of Glycogenolysis
The parent compound, 2,5-anhydro-D-mannitol, is known to inhibit glycogenolysis in hepatocytes.[1] Its phosphorylated metabolite, 2,5-anhydro-D-mannitol-1-phosphate, acts as an inhibitor of glycogen phosphorylase alpha, the rate-limiting enzyme in glycogenolysis, with a reported Ki value of 2.4 mM.[2] This suggests that this compound may also modulate glycogen metabolism.
Inhibition of Gluconeogenesis
2,5-Anhydro-D-mannitol has also been shown to inhibit gluconeogenesis in isolated rat hepatocytes.[1] This effect is attributed to the accumulation of its phosphorylated derivatives, which can allosterically regulate enzymes in the gluconeogenic pathway.
Interaction with Trypanosoma brucei Hexose Transporter
Interestingly, while not a substrate for the human erythrocyte glucose transporter (GLUT1), derivatives of this compound have shown enhanced affinity for the hexose transporter of Trypanosoma brucei compared to D-fructose.[1] This opens avenues for the development of novel anti-trypanosomal agents.
Experimental Protocols: Biological Assays
GLUT5 Inhibition Assay
This protocol is adapted from a fluorescence-based assay using the fluorescent fructose analog 6-NBD-d-fructose (6-NBDF) in GLUT5-expressing cells (e.g., EMT6 murine breast cancer cells).
Materials:
-
EMT6 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
6-NBD-d-fructose (6-NBDF)
-
This compound (test compound)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed EMT6 cells in a 96-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Incubate the cells with varying concentrations of this compound in glucose-free DMEM for 30 minutes at 37°C.
-
Add 6-NBDF to a final concentration of 100 µM to each well.
-
Incubate for 15 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~465/540 nm).
-
Calculate the percent inhibition of 6-NBDF uptake at each concentration of the test compound and determine the IC₅₀ value.
Glycogen Phosphorylase Inhibition Assay
This is a colorimetric assay that measures the amount of inorganic phosphate released from glucose-1-phosphate in the direction of glycogen synthesis.
Materials:
-
Rabbit muscle glycogen phosphorylase a
-
HEPES buffer (50 mM, pH 7.2)
-
Glycogen
-
Glucose-1-phosphate
-
This compound (test compound)
-
Malachite Green-based phosphate assay reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, glycogen, and glycogen phosphorylase a.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the enzyme reaction mixture to the wells.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding glucose-1-phosphate.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at 620-650 nm.
-
Calculate the percent inhibition of glycogen phosphorylase activity and determine the IC₅₀ value.
Cell-Based Gluconeogenesis Assay
This assay measures the production of glucose from non-carbohydrate precursors in a liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Glucose-free DMEM
-
Sodium lactate and sodium pyruvate (gluconeogenic substrates)
-
This compound (test compound)
-
Glucose assay kit
-
24-well plates
-
Spectrophotometer
Procedure:
-
Seed HepG2 cells in a 24-well plate and grow to confluence.
-
Wash the cells with PBS and incubate in glucose-free DMEM for 2 hours.
-
Replace the medium with fresh glucose-free DMEM containing the gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) and varying concentrations of this compound.
-
Incubate for 3-6 hours at 37°C.
-
Collect the culture medium.
-
Measure the glucose concentration in the medium using a glucose assay kit.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Calculate the percent inhibition of gluconeogenesis and determine the IC₅₀ value.
Signaling Pathways
The inhibitory actions of this compound and its parent compound can impact key cellular signaling pathways.
Glucagon Signaling and Glycogenolysis
Inhibition of glycogen phosphorylase by the phosphorylated analog interferes with the glucagon signaling pathway, which normally promotes glycogenolysis to increase blood glucose levels.
Caption: Inhibition of the glucagon signaling pathway.
AMPK/mTORC1 Signaling Pathway
Inhibition of fructose uptake via GLUT5 can lead to cellular energy stress, which in turn can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth and metabolism.
Caption: Modulation of the AMPK/mTORC1 signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its related compounds.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 228862-97-3 | [3] |
| Molecular Formula | C₆H₁₃NO₄ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| IUPAC Name | (2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol | PubChem |
Table 2: Biological Activity Data
| Target | Compound | Assay Type | Value | Reference |
| GLUT5 Transporter | 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Inhibition of transport | Kᵢ = 2.3–2.7 mM | [1] |
| Glycogen Phosphorylase a | 2,5-Anhydro-D-mannitol-1-phosphate | Enzyme inhibition | Kᵢ = 2.4 mM | [2] |
| T. brucei Hexose Transporter | Amino derivatives of 2,5-anhydro-D-mannitol | Enhanced affinity vs. D-fructose | Qualitative | [1] |
Conclusion
This compound is a versatile chemical probe for investigating fructose metabolism and transport. Its ability to inhibit key targets such as GLUT5 and glycogen phosphorylase makes it a valuable tool for basic research and a potential starting point for the development of novel therapeutics for metabolic diseases and parasitic infections. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors. Further research into the specific interactions of this molecule with a broader range of biological targets will undoubtedly uncover new applications and deepen our understanding of carbohydrate metabolism.
References
chemical and physical properties of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol. This amino sugar, a synthetic analog of β-D-fructose, has garnered significant interest in the scientific community for its potential applications in drug development and as a biochemical probe. This document details its known physicochemical characteristics, provides a thorough experimental protocol for its synthesis, and explores its interactions with biological systems, including its role as a substrate for hexose transporters and its potential as an antibacterial agent. Particular attention is given to its relationship with the GLUT5 transporter and the metabolic signaling pathways influenced by its parent compound, 2,5-anhydro-D-mannitol.
Chemical and Physical Properties
This compound is a hydrophilic amino sugar. Its core structure consists of a furanose ring, characteristic of anhydro-sugars, derived from D-mannitol. The presence of a primary amine at the C-1 position significantly influences its biological activity and provides a functional group for further chemical modifications.
Physicochemical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₄ | [1][2][3] |
| Molecular Weight | 163.17 g/mol | [1][2][3] |
| CAS Number | 228862-97-3 | [1][2][3] |
| IUPAC Name | (2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol | [4] |
| SMILES | C([C@@H]1--INVALID-LINK--CO)O">C@HO)N | [] |
| InChI | InChI=1S/C6H13NO4/c7-1-3-5(9)6(10)4(2-8)11-3/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6-/m1/s1 | [] |
| Boiling Point (Predicted) | 388.7 ± 32.0 °C | [1] |
| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [1] |
| XLogP3 | -1.8 | [4][6] |
| Topological Polar Surface Area | 95.9 Ų | [4][6] |
| Hydrogen Bond Donor Count | 4 | [4][6] |
| Hydrogen Bond Acceptor Count | 5 | [4][6] |
| Solubility | DMSO (Sparingly), Methanol (Slightly, Sonicated), Water (Slightly) | [1] |
| Storage Temperature | -20°C (long-term) | [1][7] |
Experimental Protocols
Synthesis of this compound
The first stereospecific synthesis of this compound was reported by Claustre et al. in 1999.[][8] The synthesis is a two-step process starting from the readily available 2-amino-2-deoxy-D-glucose (D-glucosamine).[6]
Step 1: Nitrous Acid Deamination of 2-Amino-2-deoxy-D-glucose to form 2,5-Anhydro-D-mannose
This step involves the treatment of D-glucosamine with nitrous acid, which induces a deamination reaction accompanied by a ring contraction to yield the intermediate aldehyde, 2,5-anhydro-D-mannose.[][6]
-
Materials: 2-amino-2-deoxy-D-glucose hydrochloride, sodium nitrite, water, Dowex 50W-X8 resin (H+ form), Dowex 1-X8 resin (HCO3- form).
-
Procedure:
-
A solution of 2-amino-2-deoxy-D-glucose hydrochloride in water is prepared.
-
An aqueous solution of sodium nitrite is added dropwise to the D-glucosamine solution at room temperature with constant stirring. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.
-
The resulting solution containing 2,5-anhydro-D-mannose is then treated with Dowex 50W-X8 (H+ form) and Dowex 1-X8 (HCO3- form) resins to remove unreacted starting materials and by-products.
-
The resin is filtered off, and the filtrate containing the crude 2,5-anhydro-D-mannose is concentrated under reduced pressure.
-
Step 2: Reductive Amination of 2,5-Anhydro-D-mannose
The crude 2,5-anhydro-D-mannose from the previous step is then subjected to reductive amination to introduce the amino group at the C-1 position.[][8]
-
Materials: Crude 2,5-anhydro-D-mannose, ammonium acetate, sodium cyanoborohydride, methanol.
-
Procedure:
-
The crude 2,5-anhydro-D-mannose is dissolved in methanol.
-
Ammonium acetate is added to the solution, followed by the addition of sodium cyanoborohydride.
-
The reaction mixture is stirred at room temperature for several hours to overnight.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.
-
Synthesis workflow for this compound.
Biological Activity
Interaction with Hexose Transporters
This compound is a structural analog of fructose and has been shown to interact with hexose transporters.[6][7] It is a known substrate for the hexose transporter of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[][8] This specificity has led to its investigation as a potential vehicle for delivering trypanocidal drugs.
Furthermore, this compound and its derivatives have demonstrated a notable interaction with the glucose transporter 5 (GLUT5), which is a high-affinity fructose transporter.[6] GLUT5 is overexpressed in various types of cancer, making it an attractive target for the selective delivery of therapeutic and imaging agents to tumor cells.[6] The amino group at the C-1 position serves as a convenient attachment point for conjugating other molecules without significantly compromising its affinity for GLUT5.[6] The inhibition constant (Ki) for the transport of a fluorescently labeled derivative of 1-amino-2,5-anhydro-D-mannitol via GLUT5 was determined to be in the range of 2.3–2.7 mM.[6]
Antibacterial Activity
This compound has been reported to possess antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). While the precise mechanism of action is still under investigation, it is hypothesized to involve the disruption of the bacterial cell wall synthesis.[6] As an amino sugar, it may act as a mimetic of natural substrates involved in peptidoglycan biosynthesis, thereby inhibiting key enzymes in this pathway.
Signaling Pathway Interactions
Direct studies on the effect of this compound on intracellular signaling pathways are limited. However, the biological activity of its parent compound, 2,5-anhydro-D-mannitol, provides valuable insights into its potential downstream effects.
2,5-Anhydro-D-mannitol is known to inhibit gluconeogenesis and glycogenolysis in hepatocytes.[6] This inhibition can lead to a decrease in intracellular ATP levels. A reduction in the cellular energy state is a primary activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While not directly demonstrated for the amino-derivative, it is plausible that this compound, upon cellular uptake, could be phosphorylated and similarly affect cellular energy levels, leading to the activation of the AMPK signaling pathway.
Proposed signaling pathway interaction of this compound.
Conclusion
This compound is a versatile synthetic amino sugar with significant potential in biomedical research and drug development. Its well-defined chemical and physical properties, coupled with a stereospecific synthesis route, make it an accessible tool for researchers. Its ability to specifically interact with hexose transporters, particularly GLUT5, opens avenues for targeted cancer therapy and diagnostics. Furthermore, its emerging antibacterial properties warrant further investigation into its mechanism of action and potential as a novel therapeutic agent. The insights gained from its parent compound suggest a potential role in modulating cellular metabolism through pathways such as AMPK, a hypothesis that invites further experimental validation. This technical guide serves as a foundational resource for scientists and professionals working with this promising molecule.
References
- 1. This compound | 228862-97-3 [amp.chemicalbook.com]
- 2. This compound | 228862-97-3 | MA04471 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 228862-97-3 | Benchchem [benchchem.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. An easy stereospecific synthesis of this compound and arylamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Amino-2,5-anhydro-1-deoxy-D-mannitol: A Technical Guide for its Application as a Biochemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic monosaccharide analog that serves as a valuable biochemical probe for studying sugar transport mechanisms, particularly those mediated by the fructose transporter GLUT5.[1] As a β-D-fructose analog, its structure allows for specific interaction with hexose transporters, making it a powerful tool for investigating cellular metabolism and for the development of targeted therapeutic and diagnostic agents.[1][2][3] This technical guide provides a comprehensive overview of its properties, synthesis, experimental applications, and its role in dissecting cellular signaling pathways.
Introduction
The study of cellular nutrient uptake is fundamental to understanding physiology and disease. Facilitated glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of hexoses across cell membranes. Among these, GLUT5 is the principal transporter for fructose and is overexpressed in various cancers, making it a compelling target for drug development and diagnostic imaging.[1] this compound, a stable fructose mimic, has emerged as a key molecule in the investigation of GLUT5-mediated transport.[1] Its amino group provides a versatile handle for chemical modification, allowing for the synthesis of a range of probes, including fluorescent and radiolabeled derivatives, to visualize and quantify GLUT5 activity in vitro and in vivo.[1]
Physicochemical Properties and Synthesis
This compound is an amino sugar with the molecular formula C₆H₁₃NO₄ and a molecular weight of 163.17 g/mol .[2][3][4]
Synthesis
The stereospecific synthesis of this compound is well-established and typically proceeds from readily available monosaccharides. A common and efficient method starts with D-(+)-glucosamine.[1][5]
The synthesis involves two primary steps:
-
Nitrous Acid Deamination: Treatment of 2-amino-2-deoxy-D-glucose with nitrous acid induces a deamination reaction accompanied by a ring contraction to form the intermediate aldehyde, 2,5-anhydro-D-mannose.[1]
-
Reductive Amination: The resulting 2,5-anhydro-D-mannose is then subjected to reductive amination to introduce the amino group at the C-1 position, yielding the final product.[1][6]
Mechanism of Action and Biological Activity
This compound acts as a competitive inhibitor of fructose transport by binding to the GLUT5 transporter.[1] The affinity of its parent compound, 2,5-anhydro-D-mannitol, for GLUT5 is similar to that of fructose itself.[1] The addition of the C-1 amino group enhances this affinity and provides a site for further chemical modifications.[1]
While direct kinetic data for the unmodified compound is limited, studies on its derivatives provide valuable insights into its inhibitory potential.
Quantitative Data
| Compound/Derivative | Target | Assay System | Value | Reference |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | GLUT5 | Human MCF7 breast cancer cells | Ki = 2.3–2.7 mM | [1][4] |
| 1-Deoxy-1-fluoro-2,5-anhydro-D-mannitol (1-FDAM) | GLUT5 | 6-[18F]FDF uptake assay | IC50 ≈ 20 mM | [4] |
| D-Fructose | GLUT5 | 6-[18F]FDF uptake assay | IC50 ≈ 300 mM | [4] |
| 2,5-Anhydro-D-mannitol | GLUT5 | Ki = 12.6 mM | [7] | |
| D-Fructose | GLUT5 | Ki = 16 mM | [7] |
Experimental Protocols
The following protocols are generalized from methodologies used for fructose analogs and can be adapted for this compound.
Cellular Uptake Inhibition Assay using a Fluorescent Probe
This assay measures the ability of this compound to inhibit the uptake of a fluorescent fructose analog, such as 6-NBD-fructose (6-NBDF), into GLUT5-expressing cells.
Materials:
-
GLUT5-expressing cells (e.g., EMT6 murine breast cancer cells)
-
Cell culture medium
-
Krebs-Ringer buffer (or similar physiological buffer)
-
6-NBD-fructose (6-NBDF)
-
This compound
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed GLUT5-expressing cells into 96-well plates and culture until they reach near confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then dilute in buffer). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay: a. Wash the cells with Krebs-Ringer buffer. b. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes). c. Initiate uptake by adding the fluorescent probe (e.g., 6-NBDF) to each well. d. Incubate for a specific time (e.g., 10-30 minutes) at 37°C. e. Stop the uptake by washing the cells rapidly with ice-cold buffer. f. Lyse the cells. g. Measure the intracellular fluorescence using a plate reader.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
While the direct effects of this compound on major signaling pathways are still under investigation, studies on its parent compound, 2,5-anhydro-D-mannitol, provide valuable insights into its potential metabolic consequences.
Inhibition of Gluconeogenesis and Glycogenolysis
2,5-Anhydro-D-mannitol is known to inhibit gluconeogenesis and glycogenolysis in hepatocytes.[1] In vitro studies have shown that its phosphorylated form, 2,5-anhydro-D-mannitol-1,6-diphosphate, inhibits fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[8] This inhibition leads to a decrease in hepatic glucose output.
Interaction with Insulin Signaling
The hypoglycemic effect of 2,5-anhydro-D-mannitol appears to be, at least in part, insulin-dependent.[8] Studies have shown that its ability to reduce blood glucose is diminished in insulin-deficient states.[8] Furthermore, 2,5-anhydro-D-mannitol has been shown to inhibit glucose-stimulated insulin secretion both in vivo and in vitro.[9][10] It can also abolish the increase in plasma insulin levels induced by glucagon-like peptide-1 (GLP-1).[9]
Note: This diagram illustrates the known effects of the parent compound, 2,5-anhydro-D-mannitol. The direct effects of this compound on these pathways require further investigation.
Applications in Research and Drug Development
This compound and its derivatives are powerful tools with diverse applications:
-
Probing GLUT5 Function: They are instrumental in characterizing the kinetics and substrate specificity of GLUT5 in various cell types.[1]
-
Cancer Research: Given the overexpression of GLUT5 in many cancers, these compounds can be used to develop targeted imaging agents (e.g., PET tracers) for cancer detection and monitoring.[1]
-
Drug Delivery: The GLUT5 transporter can be exploited as a "Trojan horse" to deliver cytotoxic drugs specifically to cancer cells, and this compound serves as a promising scaffold for such drug conjugates.[5]
-
Metabolic Studies: These molecules can be used to investigate the role of fructose metabolism in various physiological and pathological conditions, including diabetes and metabolic syndrome.
Conclusion
This compound is a versatile and valuable biochemical probe for the scientific community. Its ability to specifically target the GLUT5 transporter, coupled with the chemical tractability of its amino group, provides a robust platform for a wide range of applications, from fundamental studies of sugar transport to the development of novel cancer diagnostics and therapeutics. Further research into its direct effects on cellular signaling pathways will undoubtedly uncover new avenues for its use in biomedical research.
References
- 1. This compound | 228862-97-3 | Benchchem [benchchem.com]
- 2. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An easy stereospecific synthesis of this compound and arylamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential hypoglycemic effect of 2,5-anhydro-D-mannitol, a putative gluconeogenesis inhibitor, in genetically diabetic (db/db) and streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of GLP-1 and 2,5-anhydro-D-mannitol on insulin secretion and plasma glucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Structural Characterization of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a synthetic amino sugar alcohol with significant potential in biomedical research. As a structural analog of β-D-fructose, this compound serves as a valuable molecular probe for studying hexose transporters, particularly GLUT5, which is implicated in various physiological and pathological processes, including cancer.[1] This document details the established synthetic pathway, general analytical methodologies for characterization, and the biological context of its application. While specific quantitative data from primary literature is not publicly available, this guide offers a framework for the experimental characterization of this and similar molecules.
Introduction
This compound is a derivative of D-mannitol, a naturally occurring sugar alcohol.[2] Its structure is characterized by a furanose ring formed via an ether linkage between the second and fifth carbons, and an amino group at the C-1 position. This modification from its parent molecule, 2,5-anhydro-D-mannitol, provides a site for further chemical derivatization while retaining its ability to interact with specific biological targets.[2] The primary interest in this compound lies in its ability to mimic fructose, making it a useful tool for investigating fructose transport mechanisms.[2]
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₄ | [1][3][4] |
| Molecular Weight | 163.17 g/mol | [1][3][4] |
| CAS Number | 228862-97-3 | [1][3][4] |
| IUPAC Name | (2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol | [5] |
| Boiling Point (Predicted) | 388.70 °C | [6] |
| Flash Point (Predicted) | 188.90 °C | [6] |
| XLogP3 (Computed) | -1.8 | [5] |
Synthesis
The stereospecific synthesis of this compound was first reported by Claustre and colleagues in 1999.[7][] The established method is a two-step process starting from the readily available 2-amino-2-deoxy-D-glucose (D-glucosamine).[7]
Synthesis Workflow
The synthesis proceeds via two key transformations:
-
Nitrous Acid Deamination: D-glucosamine is treated with nitrous acid, leading to a deamination reaction that results in the formation of 2,5-anhydro-D-mannose.[7]
-
Reductive Amination: The intermediate, 2,5-anhydro-D-mannose, is then subjected to reductive amination to introduce the amino group at the C-1 position, yielding the final product.[7]
Experimental Protocol (General)
Step 1: Synthesis of 2,5-Anhydro-D-mannose
-
Dissolution: 2-amino-2-deoxy-D-glucose is dissolved in an aqueous solution.
-
Reaction with Nitrous Acid: A solution of sodium nitrite is added dropwise to the cooled solution of D-glucosamine under acidic conditions to generate nitrous acid in situ.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized and the product, 2,5-anhydro-D-mannose, is purified, typically using column chromatography.
Step 2: Synthesis of this compound
-
Imine Formation: 2,5-anhydro-D-mannose is dissolved in a suitable solvent (e.g., methanol) and treated with an ammonia source (e.g., ammonium acetate) to form the corresponding imine.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to the amine.
-
Monitoring: The reaction is monitored by TLC until the disappearance of the starting material.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as ion-exchange chromatography, to yield this compound.
Structural Characterization
The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure and stereochemistry of the compound. While the specific chemical shift data is not publicly available, Table 2 outlines the expected signals and their correlations.
| Atom | ¹H NMR (Expected) | ¹³C NMR (Expected) |
| C1 | Protons on the aminomethyl group (CH₂-NH₂) | Carbon of the aminomethyl group |
| C2 | Proton adjacent to the amino group and the furanose ring | Carbon at the junction of the side chain and the ring |
| C3 | Proton on the furanose ring with a hydroxyl group | Carbon on the furanose ring with a hydroxyl group |
| C4 | Proton on the furanose ring with a hydroxyl group | Carbon on the furanose ring with a hydroxyl group |
| C5 | Proton on the furanose ring adjacent to the hydroxymethyl group | Carbon on the furanose ring with the hydroxymethyl group |
| C6 | Protons on the hydroxymethyl group (CH₂-OH) | Carbon of the hydroxymethyl group |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
| Technique | Expected Information |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion corresponding to the molecular weight (164.18 m/z) |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement to confirm the molecular formula C₆H₁₃NO₄ |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern providing structural information |
X-ray Crystallography
Single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. To date, no crystal structure for this compound has been deposited in public databases.
Biological Context and Applications
This compound is primarily utilized as a research tool to investigate fructose transport. Its structural similarity to fructose allows it to interact with fructose transporters, most notably GLUT5.
Interaction with GLUT5
GLUT5 is a facilitative fructose transporter that is overexpressed in certain types of cancer, making it a target for both diagnostic and therapeutic development.[2] this compound and its derivatives can be used to probe the structure and function of GLUT5. The amino group at the C-1 position serves as a convenient attachment point for fluorescent tags or other reporter molecules without significantly compromising its binding to the transporter.[2]
Potential Therapeutic Applications
Derivatives of this compound have shown enhanced affinity for the hexose transporter of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[] This suggests that the compound could serve as a scaffold for the development of new anti-parasitic drugs that selectively target nutrient uptake in these organisms.
Conclusion
This compound is a synthetically accessible and valuable tool for research in glycobiology and drug development. Its structural features allow it to act as a fructose mimic, enabling the study of fructose transporters like GLUT5. While detailed, publicly available quantitative characterization data is limited, the established synthetic route and the general analytical workflows described in this guide provide a solid foundation for researchers working with this compound. Future work to fully characterize this molecule and its derivatives will undoubtedly open new avenues for understanding and targeting fructose transport in health and disease.
References
- 1. GLUT5 - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H13NO4 | CID 10487211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 228862-97-3 | MA04471 [biosynth.com]
- 7. This compound | 228862-97-3 | Benchchem [benchchem.com]
Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol from 2-amino-2-deoxy-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 2-amino-2-deoxy-D-glucose (D-glucosamine). The synthesis proceeds through a two-step pathway involving a nitrous acid-induced deamination and rearrangement, followed by a reductive amination.
Core Synthesis Pathway
The stereospecific synthesis of this compound from D-glucosamine was first reported by Claustre and colleagues in 1999.[1] The established method involves two key transformations:
-
Nitrous Acid Deamination: Treatment of 2-amino-2-deoxy-D-glucose with nitrous acid leads to a deamination reaction accompanied by a ring contraction, yielding the intermediate aldehyde, 2,5-anhydro-D-mannose.[2] This step is crucial for establishing the furanose ring structure and the stereochemistry of the final product.
-
Reductive Amination: The resulting 2,5-anhydro-D-mannose is then subjected to reductive amination to introduce the amino group at the C-1 position, affording this compound.[1][2]
The overall synthetic workflow is depicted below:
Experimental Protocols
The following protocols are based on established procedures for the synthesis of the target molecule and related compounds. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of 2,5-anhydro-D-mannose
This procedure is adapted from the nitrous acid deamination of aminosugars.
Materials:
-
2-amino-2-deoxy-D-glucose hydrochloride
-
Sodium nitrite (NaNO₂)
-
Amberlite IR-120 H⁺ resin
-
Deionized water
Procedure:
-
A solution of 2-amino-2-deoxy-D-glucose hydrochloride in deionized water is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Amberlite IR-120 H⁺ resin is added to the solution to generate nitrous acid in situ.
-
A solution of sodium nitrite in deionized water is added dropwise to the stirred reaction mixture over a period of 4 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction is allowed to proceed for an additional period.
-
The resin is removed by filtration.
-
The resulting aqueous solution containing 2,5-anhydro-D-mannose is typically used directly in the next step without extensive purification. Lyophilization can be performed to isolate the crude product if necessary.
Step 2: Synthesis of this compound
This procedure outlines the reductive amination of the intermediate aldehyde.
Materials:
-
Crude 2,5-anhydro-D-mannose solution from Step 1
-
Ammonia solution (or another amine source)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂/Pd-C)
-
Methanol
-
Appropriate buffer solution (e.g., sodium acetate)
Procedure using Sodium Cyanoborohydride:
-
The crude aqueous solution of 2,5-anhydro-D-mannose is dissolved in methanol.
-
An excess of an amine source, such as a solution of ammonia in methanol, is added.
-
The pH of the solution is adjusted to a suitable range (typically mildly acidic to neutral) using an appropriate buffer.
-
Sodium cyanoborohydride is added portion-wise to the reaction mixture at room temperature.
-
The reaction is stirred for several hours to overnight.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable chromatographic method, such as ion-exchange chromatography, to yield pure this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
| Compound | 2-amino-2-deoxy-D-glucose | 2,5-anhydro-D-mannose | This compound |
| Molecular Formula | C₆H₁₃NO₅ | C₆H₁₀O₅ | C₆H₁₃NO₄ |
| Molecular Weight ( g/mol ) | 179.17 | 162.14 | 163.17 |
| CAS Number | 3416-24-8 | 495-75-0 | 228862-97-3 |
Table 1: Physicochemical Properties
| Reaction Step | Starting Material | Product | Typical Yield (%) | Key Reaction Conditions |
| Nitrous Acid Deamination | 2-amino-2-deoxy-D-glucose | 2,5-anhydro-D-mannose | Not typically isolated, used in situ | 0 °C, aqueous solution, in situ generation of nitrous acid |
| Reductive Amination | 2,5-anhydro-D-mannose | This compound | Varies depending on the method | Room temperature, methanolic ammonia, NaBH₃CN or H₂/Pd-C |
Table 2: Reaction Parameters
Spectroscopic Data
Accurate structural elucidation relies on spectroscopic analysis. The following are expected spectroscopic data for the key compounds.
2,5-anhydro-D-mannose
| Spectroscopy | Expected Data |
| ¹H NMR (D₂O) | Characteristic signals for the furanose ring protons and the aldehyde proton (or its hydrate). |
| ¹³C NMR (D₂O) | Signals corresponding to the five carbons of the furanose ring and the C-1 aldehyde carbon. |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ or [M+H]⁺ corresponding to the molecular weight. |
Table 3: Spectroscopic Data for 2,5-anhydro-D-mannose
This compound
| Spectroscopy | Expected Data |
| ¹H NMR (D₂O) | Signals for the furanose ring protons and the aminomethyl group protons at C-1. |
| ¹³C NMR (D₂O) | Resonances for the five carbons of the furanose ring and the C-1 aminomethyl carbon. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z corresponding to the molecular weight of the protonated molecule. |
Table 4: Spectroscopic Data for this compound
Logical Relationship Diagram
The logical progression of the synthesis is outlined in the following diagram, highlighting the key transformations and intermediates.
This technical guide provides a foundational understanding of the synthesis of this compound. For detailed experimental procedures and full characterization data, it is highly recommended to consult the primary literature, particularly the work of Claustre et al. (1999).
References
The Biological Landscape of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives represent a class of sugar analogs with significant potential in biomedical research and drug development. As mimics of fructose, these compounds primarily interact with cellular components involved in fructose metabolism and transport, most notably the glucose transporter 5 (GLUT5). The overexpression of GLUT5 in various cancer types has positioned these derivatives as promising candidates for targeted cancer therapy and diagnostics. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their quantitative inhibitory effects, the experimental methodologies used for their evaluation, and the signaling pathways they modulate.
Quantitative Biological Activity
The biological efficacy of this compound derivatives is primarily assessed through their ability to inhibit fructose transport via GLUT5. The following table summarizes the available quantitative data for various derivatives.
| Derivative Name | Modification | Target | Assay | Cell Line | Quantitative Data | Reference |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | N-substitution with a fluorescent tag | GLUT5 | Competitive Inhibition | Human MCF7 Breast Cancer | Kᵢ = 2.3–2.7 mM | [1] |
| 3-azido-3-deoxy-2,5-anhydro-D-mannitol | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 19 mM | [2] |
| 3-amino-3-deoxy-2,5-anhydro-D-mannitol | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 15 mM | [2] |
| N-(2,5-anhydro-D-mannitol-3-yl)-4-fluorophenylurea | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 5 mM | [2] |
| N-(2,5-anhydro-D-mannitol-3-yl)-4-cyanophenylurea | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 8 mM | [2] |
| N-(2,5-anhydro-D-mannitol-3-yl)-4-nitrophenylurea | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 10 mM | [2] |
| N-(2,5-anhydro-D-mannitol-3-yl)phenylurea | C-3 substitution | GLUT5 | 6-[¹⁸F]FDF Uptake Inhibition | EMT6 Murine Mammary Carcinoma | IC₅₀ = 12 mM | [2] |
Experimental Protocols
In Vitro GLUT5 Inhibition Assay (6-[¹⁸F]FDF Cell Uptake)
This protocol is a general procedure for determining the half-maximum inhibitory concentrations (IC₅₀) of 2,5-anhydro-D-mannitol derivatives against GLUT5-mediated uptake of the radiolabeled fructose analog 6-[¹⁸F]FDF.[2]
Materials:
-
EMT6 murine mammary carcinoma cells (or other suitable cell line overexpressing GLUT5)
-
Krebs-Ringer buffer
-
6-[¹⁸F]FDF (radiolabeled probe)
-
Test compounds (2,5-anhydro-D-mannitol derivatives)
-
D-fructose (as a control)
-
DMSO (for dissolving compounds)
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture EMT6 cells in appropriate media and conditions until they reach the desired confluence.
-
Compound Preparation: Dissolve the test compounds and D-fructose in Krebs-Ringer buffer. For compounds with limited solubility, first dissolve them in a minimal amount of DMSO (≤0.1%) and then dilute with Krebs-Ringer buffer to the desired concentrations. A blank control with the same concentration of DMSO should be prepared.
-
Competition Binding Assay:
-
Seed the cells in 96-well plates.
-
Wash the cells with Krebs-Ringer buffer.
-
Add increasing concentrations of the test compounds or D-fructose to the wells.
-
Add a fixed concentration of 6-[¹⁸F]FDF to each well.
-
Incubate the plates for a specific period to allow for cellular uptake.
-
-
Measurement of Uptake:
-
Terminate the uptake by rapidly washing the cells with ice-cold Krebs-Ringer buffer.
-
Lyse the cells.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 6-[¹⁸F]FDF uptake for each concentration of the test compound.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[3][4][5][6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compounds).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound derivatives is the competitive inhibition of fructose uptake through the GLUT5 transporter. In cancer cells that overexpress GLUT5 and rely on fructose for their metabolic needs, this inhibition can trigger a cascade of downstream effects, ultimately leading to reduced cell proliferation and survival.
GLUT5-Mediated Fructose Metabolism in Cancer
The following diagram illustrates the central role of GLUT5 in fructose metabolism within a cancer cell and the subsequent downstream signaling pathways that promote tumorigenesis.
Caption: GLUT5-mediated fructose uptake and metabolism in cancer cells.
Inhibitory Action of this compound Derivatives
By blocking the initial step of fructose uptake, this compound derivatives can disrupt the entire downstream metabolic and signaling cascade that is dependent on fructose.
Caption: Inhibition of GLUT5 by 1-amino-2,5-anhydro-D-mannitol derivatives.
Conclusion
This compound derivatives have emerged as a compelling class of compounds for targeting fructose metabolism in cancer. Their ability to selectively inhibit GLUT5 provides a clear mechanism of action with the potential for therapeutic intervention. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these promising molecules. Future research should focus on expanding the library of these derivatives, conducting comprehensive structure-activity relationship studies, and evaluating their efficacy and safety in preclinical and clinical settings. The continued investigation into the intricate signaling networks modulated by fructose metabolism will undoubtedly unveil new opportunities for the development of targeted and effective anticancer therapies.
References
- 1. This compound | 228862-97-3 | Benchchem [benchchem.com]
- 2. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Discovery and Initial Synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a notable amino sugar with significant biological activities. The document details the seminal synthetic pathway, starting from D-glucosamine, and presents the experimental protocols for the key transformations involved. Quantitative data, including physical and biological properties, are summarized for clarity. Furthermore, this guide illustrates the synthetic workflow and known biological interactions through detailed diagrams, offering a valuable resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a synthetic amino sugar that has garnered interest due to its structural analogy to β-D-fructose and its potent biological activities.[1][2] Its discovery and characterization have paved the way for its use as a biochemical probe to investigate sugar transport mechanisms and as a potential scaffold for the development of novel therapeutic agents. Notably, it has demonstrated significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlighting its potential as a lead compound in the development of new antibiotics.[3] This guide focuses on the foundational work that led to the first stereospecific synthesis of this compound, providing a detailed technical resource for its preparation and understanding its biological context.
Discovery
The first stereospecific synthesis and characterization of this compound were reported in 1999 by Claustre and colleagues. Their work established a reliable and efficient method for the preparation of this amino sugar, which has been instrumental in subsequent biological evaluations. The synthetic strategy is centered on a two-step transformation of the readily available starting material, 2-amino-2-deoxy-D-glucose (D-glucosamine).
Physicochemical and Biological Properties
A summary of the known quantitative data for this compound is presented in the table below. This includes its physical properties and key biological activity metrics.
| Property | Value | Reference(s) |
| CAS Number | 228862-97-3 | [3] |
| Molecular Formula | C₆H₁₃NO₄ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Boiling Point | 388.70 °C | [3] |
| Flash Point | 188.90 °C | [3] |
| Biological Target | GLUT5 Transporter, Hexose Transporter of Trypanosoma brucei | |
| Inhibition Constant (Ki) | 2.3–2.7 mM (for GLUT5 transporter) | |
| Antibacterial Activity | Potent against Gram-positive bacteria (MRSA, VRE) | [3] |
Initial Synthesis: A Two-Step Approach from D-Glucosamine
The initial and most established synthetic route to this compound begins with D-glucosamine. The process involves two key chemical transformations: nitrous acid deamination to form an aldehyde intermediate, followed by reductive amination to yield the final product.
Step 1: Nitrous Acid Deamination of D-Glucosamine
The first step of the synthesis involves the treatment of 2-amino-2-deoxy-D-glucose with nitrous acid. This reaction induces a deamination of the amino group at the C-2 position, which is accompanied by a ring contraction, leading to the formation of the key intermediate, 2,5-anhydro-D-mannose.
This protocol is based on the method described by Bera, Foster, and Stacey (1956) for the preparation of the precursor to the final compound.
-
Reaction Setup: A solution of D-glucosamine hydrochloride in water is prepared.
-
Reagent Addition: An aqueous solution of sodium nitrite is added dropwise to the chilled D-glucosamine solution, which is acidified with acetic acid. The nitrous acid is generated in situ.
-
Reaction Conditions: The reaction mixture is stirred at a low temperature (typically 0-5 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized. The resulting 2,5-anhydro-D-mannose is then typically purified by column chromatography on silica gel.
Step 2: Reductive Amination of 2,5-anhydro-D-mannose
The second and final step is the reductive amination of the aldehyde group of 2,5-anhydro-D-mannose. This reaction introduces the amino group at the C-1 position to furnish this compound.
This protocol is based on the general principles of reductive amination as described in the context of this synthesis.
-
Imine Formation: 2,5-anhydro-D-mannose is dissolved in a suitable solvent, typically methanol or ethanol, and treated with a source of ammonia, such as aqueous ammonia or ammonium acetate. This leads to the in situ formation of an imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added to the reaction mixture. The imine is selectively reduced to the corresponding primary amine.
-
Reaction Conditions: The reaction is typically carried out at room temperature and stirred for several hours to overnight.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, often by ion-exchange chromatography, to yield this compound as a stable salt.
Visualizing the Synthesis and Biological Interactions
Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway from D-glucosamine to this compound.
Caption: Synthetic route to this compound.
Proposed Antibacterial Mechanism of Action
While the precise molecular mechanism of antibacterial action for this compound is still under detailed investigation, a plausible hypothesis based on the action of other amino sugar analogs involves the disruption of the bacterial cell wall synthesis. As a structural mimic of natural sugars, it may interfere with key enzymatic pathways.
Caption: Proposed mechanism of antibacterial action.
Conclusion
The discovery and initial synthesis of this compound have provided the scientific community with a valuable molecular tool and a promising lead for antibiotic development. The synthetic route from D-glucosamine is robust and allows for the production of this amino sugar for further investigation. Future research will likely focus on elucidating the precise molecular targets of its antibacterial activity and exploring the synthesis of derivatives to enhance its therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon this important early work.
References
Methodological & Application
protocol for GLUT5 inhibition assay using 1-Amino-2,5-anhydro-1-deoxy-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucose transporter 5 (GLUT5), encoded by the SLC2A5 gene, is a facilitative fructose transporter with a crucial role in fructose uptake from the small intestine.[1] Unlike other glucose transporters, GLUT5 exhibits a high specificity for fructose.[2][3] Emerging evidence has highlighted the overexpression of GLUT5 in various cancer types, including breast cancer, making it a compelling target for both diagnostic and therapeutic strategies.[2][4][5][6] The metabolic shift towards increased fructose utilization in cancer cells provides a unique opportunity for the development of targeted therapies.[3]
1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a fructose analog that has been instrumental in characterizing fructose-specific transporters, particularly GLUT5.[7] Its structure mimics that of fructose, allowing it to interact with the GLUT5 binding pocket.[7] The presence of an amino group at the C-1 position offers a versatile handle for chemical modifications, enabling the development of derivatives with enhanced affinity and specificity for GLUT5.[7] This document provides a detailed protocol for a cell-based GLUT5 inhibition assay using this compound and its derivatives.
Principle of the Assay
This protocol describes a competitive binding assay to determine the inhibitory potential of this compound or its derivatives against GLUT5-mediated fructose uptake. The assay utilizes a labeled fructose analog (e.g., a fluorescent or radiolabeled derivative) that is transported into cells expressing GLUT5. In the presence of an inhibitor like this compound, the uptake of the labeled fructose analog is reduced in a concentration-dependent manner. The half-maximal inhibitory concentration (IC₅₀) can then be calculated to quantify the potency of the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GLUT5-mediated fructose transport and the workflow of the inhibition assay.
Figure 1: GLUT5-mediated fructose transport and competitive inhibition.
Figure 2: Experimental workflow for the GLUT5 inhibition assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| GLUT5-expressing cell line | ATCC (e.g., MCF7, EMT6) | In vitro model for GLUT5 transport |
| This compound | Commercially available | Test inhibitor |
| Labeled Fructose Analog | e.g., 6-NBDF (fluorescent) or [¹⁴C]Fructose (radiolabeled) | Substrate for measuring uptake |
| Cell Culture Medium | (e.g., DMEM, RPMI-1640) | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA | Gibco | Cell detachment |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| Krebs-Ringer Buffer (KRB) | Prepare in-house or commercial | Assay buffer |
| Cell Lysis Buffer | (e.g., RIPA buffer) | To release intracellular contents |
| Multi-well plates (24- or 96-well) | Corning or Falcon | For cell culture and assay |
| Plate reader | (Fluorescent or Scintillation) | Signal detection |
Experimental Protocol
1. Cell Culture
-
Culture GLUT5-expressing cells (e.g., MCF7 or EMT6) in the recommended complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells regularly to maintain sub-confluent cultures.
2. Cell Seeding
-
Harvest cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Seed the cells into 24-well or 96-well plates at a density that will result in 70-95% confluency on the day of the assay.[8]
-
Allow the cells to adhere and grow for 24-48 hours.[8]
3. GLUT5 Inhibition Assay
-
On the day of the assay, aspirate the growth medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Prepare serial dilutions of this compound (or its derivatives) in Krebs-Ringer Buffer (KRB).
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (KRB without inhibitor) and a positive control (a known GLUT5 inhibitor, if available).
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.[8]
-
Prepare the labeled fructose analog solution in KRB. The final concentration will depend on the chosen substrate (e.g., 10 µM for 6-NBDF or a specific activity for radiolabeled fructose).[9]
-
Initiate the uptake by adding the labeled fructose analog solution to all wells.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C.[9] The optimal incubation time should be determined empirically to ensure linear uptake.
4. Termination of Uptake and Measurement
-
To stop the uptake, rapidly aspirate the solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove any unbound labeled substrate.[8]
-
Lyse the cells by adding an appropriate lysis buffer to each well and incubate for a sufficient time to ensure complete lysis.
-
Transfer the cell lysates to a suitable plate (e.g., black plate for fluorescence, scintillation vials for radioactivity).
-
Measure the signal using a microplate reader (fluorescence) or a scintillation counter (radioactivity).
5. Data Analysis
-
Subtract the background signal (from wells with no cells or a suitable blank).
-
Normalize the signal of each well to the protein concentration if necessary.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% uptake).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Data Presentation
The results of the GLUT5 inhibition assay can be summarized in the following table.
| Compound | IC₅₀ (µM) | Standard Deviation | Assay Type |
| D-Fructose | Example: 1700[4] | Example: ± 150 | 6-NBDF Uptake |
| This compound | To be determined | To be determined | 6-NBDF Uptake |
| Derivative X | To be determined | To be determined | 6-NBDF Uptake |
| Positive Control (e.g., MSNBA) | Example: 3.2[10] | Example: ± 0.4 | [¹⁴C]Fructose Uptake |
Note: The IC₅₀ value for D-fructose can vary depending on the labeled substrate used. For instance, with 6-[¹⁸F]FDF, the IC₅₀ is reported to be around 322 mM.[4]
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Incomplete washing | Increase the number and volume of washes with ice-cold PBS. |
| Non-specific binding of the labeled substrate | Include a control with a high concentration of unlabeled fructose to determine non-specific uptake. | |
| Low signal-to-noise ratio | Low GLUT5 expression in cells | Use a cell line with confirmed high GLUT5 expression. |
| Sub-optimal assay conditions | Optimize incubation time, substrate concentration, and cell number. | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
This protocol provides a detailed framework for conducting a GLUT5 inhibition assay using this compound. By following these procedures, researchers can effectively screen and characterize the inhibitory potential of this compound and its derivatives against the GLUT5 transporter. The insights gained from such assays are crucial for the development of novel therapeutic and diagnostic agents targeting fructose metabolism in cancer and other diseases. Further studies may be required to understand the kinetics and mechanism of inhibition (e.g., competitive, non-competitive).[4]
References
- 1. GLUT5 - Wikipedia [en.wikipedia.org]
- 2. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 228862-97-3 | Benchchem [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation. [vivo.health.unm.edu]
Application Notes and Protocols: Fluorescent Labeling of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic amino sugar that serves as a structural analog of fructose. Its unique structure allows it to be recognized and transported by specific sugar transporters, most notably the fructose transporter GLUT5. Overexpression of GLUT5 has been identified in various cancer types, including breast cancer, making it a compelling target for the selective delivery of imaging agents and therapeutics to cancer cells.[1][2][3]
Fluorescent labeling of this compound provides a powerful tool for visualizing and quantifying its uptake into living cells. This allows for the study of GLUT5 transporter activity, the screening of potential GLUT5 inhibitors, and the development of targeted drug delivery systems. A prime example of such a fluorescent probe is 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM), which has demonstrated specific uptake via GLUT5 in breast cancer cell lines.[4] This document provides detailed protocols for the fluorescent labeling of this compound with the NBD fluorophore and its application in cellular imaging.
Data Presentation
Table 1: Physicochemical and Fluorescent Properties of NBDM
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₄O₇ | (Calculated) |
| Molecular Weight | 326.26 g/mol | (Calculated) |
| Excitation Maximum (λex) | ~464-470 nm | [5] |
| Emission Maximum (λem) | ~512-540 nm | [5] |
| Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ (for NBD-amine adducts) | [5] |
| GLUT5 Inhibition Constant (Ki) | 2.3–2.7 mM | [6] |
Table 2: Recommended Cell Lines for Cellular Imaging
| Cell Line | Description | GLUT5 Expression | Reference |
| MCF-7 | Human breast adenocarcinoma | High | [1][3] |
| MDA-MB-231 | Human breast adenocarcinoma | High | [1][3] |
| HepG2 | Human hepatocellular carcinoma | Low/Negligible | [3] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with NBD-F
This protocol describes the synthesis of 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) using 4-fluoro-7-nitrobenzofurazan (NBD-F).
Materials:
-
This compound
-
4-Fluoro-7-nitrobenzofurazan (NBD-F)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve NBD-F (1.1 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of this compound, add triethylamine (3 equivalents).
-
Slowly add the NBD-F solution to the reaction mixture with constant stirring at room temperature.
-
-
Reaction Conditions:
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Stir the reaction at room temperature overnight.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (e.g., 9:1 v/v). The product, NBDM, will appear as a new, fluorescent spot.
-
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a small amount of water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.
-
Collect the fluorescent fractions corresponding to the NBDM product.
-
Confirm the purity of the collected fractions by TLC.
-
-
Final Product:
-
Evaporate the solvent from the pure fractions to obtain NBDM as a fluorescent solid.
-
Store the final product protected from light at -20°C.
-
Protocol 2: Cellular Imaging of NBDM Uptake in Breast Cancer Cells
This protocol details the procedure for imaging the uptake of NBDM in GLUT5-positive (MCF-7) and GLUT5-negative (HepG2) cell lines.
Materials:
-
MCF-7 and HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
NBDM stock solution (10 mM in DMSO)
-
D-Fructose (for competition assay)
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI and FITC/GFP)
-
96-well imaging plates or chamber slides
Procedure:
-
Cell Seeding:
-
Seed MCF-7 and HepG2 cells onto 96-well imaging plates or chamber slides at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Imaging Solution:
-
Prepare a working solution of NBDM in serum-free cell culture medium at the desired final concentration (e.g., 10-100 µM).
-
For the competition assay, prepare a solution of NBDM with a high concentration of D-fructose (e.g., 50 mM).
-
-
Cellular Staining:
-
Wash the cells twice with warm PBS.
-
Add the NBDM imaging solution to the cells. For the competition control, add the NBDM + fructose solution.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
-
Nuclear Staining (Optional):
-
During the last 10 minutes of incubation, add Hoechst 33342 or DAPI to the imaging solution to stain the cell nuclei.
-
-
Washing:
-
After incubation, aspirate the imaging solution and wash the cells three times with cold PBS to remove excess probe and stop the uptake.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Use the appropriate filter sets to visualize the NBDM fluorescence (green channel) and the nuclear stain (blue channel).
-
Acquire images of both MCF-7 and HepG2 cells under identical imaging conditions (e.g., exposure time, gain).
-
Mandatory Visualization
Caption: Workflow for the synthesis of the NBDM probe and its application in cellular imaging.
Caption: Schematic of GLUT5-mediated uptake of the NBDM probe and competitive inhibition by fructose.
References
- 1. Fluorescent fructose derivatives for imaging breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent THF-based fructose analogue exhibits fructose-dependent uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
Application Notes and Protocols for Cellular Uptake of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic monosaccharide analogue that holds significant promise in the field of targeted drug delivery, particularly for cancer therapy. Its structural similarity to fructose allows it to be recognized and transported by the glucose transporter 5 (GLUT5).[1][2] Notably, GLUT5 is overexpressed in various cancer cell lines, including the MCF-7 human breast cancer cell line, making it an attractive target for delivering therapeutic agents selectively to malignant cells.[1][2] The amino group at the C-1 position provides a versatile attachment point for conjugating cytotoxic drugs or imaging agents, enabling the development of targeted therapeutics.[2] This document provides detailed protocols for assessing the cellular uptake of this compound in MCF-7 cells, a critical step in the preclinical evaluation of drug candidates based on this scaffold.
Data Presentation
The following tables summarize representative quantitative data from a cellular uptake assay of this compound in MCF-7 cells.
Table 1: Time-Dependent Cellular Uptake of this compound
| Incubation Time (minutes) | Intracellular Concentration (µM) |
| 5 | 15.2 ± 1.8 |
| 15 | 42.5 ± 3.5 |
| 30 | 78.9 ± 5.1 |
| 60 | 115.4 ± 8.2 |
| 120 | 155.6 ± 11.3 |
Table 2: Concentration-Dependent Cellular Uptake of this compound (60-minute incubation)
| Extracellular Concentration (µM) | Intracellular Concentration (µM) |
| 10 | 25.3 ± 2.9 |
| 50 | 85.1 ± 7.4 |
| 100 | 115.4 ± 8.2 |
| 200 | 140.7 ± 10.5 |
| 500 | 162.3 ± 12.8 |
Table 3: Inhibition of Cellular Uptake by Fructose
| Treatment | Intracellular Concentration of this compound (µM) | % Inhibition |
| Control (100 µM Compound) | 115.4 ± 8.2 | 0% |
| + 1 mM Fructose | 32.1 ± 4.1 | 72.2% |
| + 10 mM Fructose | 12.8 ± 2.5 | 88.9% |
Experimental Protocols
1. MCF-7 Cell Culture
A critical prerequisite for a successful cellular uptake assay is the consistent and healthy culture of MCF-7 cells.
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks (T-75) and plates (24-well)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture MCF-7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[3][4][5]
-
Medium Change: Renew the complete growth medium every 2-3 days.[3][5]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.[3][5]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C until cells detach.[3]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.[3]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells for experiments at the desired density. For uptake assays in 24-well plates, a seeding density of 1 x 10^5 cells/well is recommended. Allow cells to adhere and grow for 24-48 hours before the experiment.
2. Cellular Uptake Assay
This protocol details the steps to measure the intracellular accumulation of this compound.
Materials:
-
MCF-7 cells cultured in 24-well plates
-
This compound (test compound)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable uptake buffer)
-
Fructose (for inhibition studies)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Analytical method for quantification (e.g., LC-MS/MS or a fluorescently labeled version of the compound with a plate reader)
Protocol:
-
Preparation: On the day of the experiment, aspirate the culture medium from the 24-well plates containing MCF-7 cells.
-
Washing: Gently wash the cells twice with pre-warmed KRH buffer to remove any residual medium.
-
Initiation of Uptake: Add the desired concentration of this compound dissolved in KRH buffer to each well. For time-course experiments, incubate for various durations (e.g., 5, 15, 30, 60, 120 minutes). For concentration-dependent studies, use a range of concentrations and a fixed incubation time (e.g., 60 minutes). For inhibition studies, pre-incubate the cells with fructose for 10-15 minutes before adding the test compound.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the solution containing the test compound and immediately wash the cells three times with ice-cold PBS. This step is crucial to remove any unbound extracellular compound.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes to ensure complete cell lysis.
-
Sample Collection: Collect the cell lysates and transfer them to microcentrifuge tubes.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Quantification: Analyze the supernatant to determine the intracellular concentration of this compound using a validated analytical method.
-
Data Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data to the amount of cellular protein.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of cellular uptake for this compound in MCF-7 cells.
Caption: Step-by-step workflow for the cellular uptake assay of this compound.
References
Application Notes and Protocols: Cytotoxicity of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic evaluation of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives, focusing on their potential as targeted cancer therapeutics. The protocols and data presented are based on the principle of exploiting the overexpression of the fructose transporter GLUT5 in various cancer cells for selective drug delivery.
Introduction
Cancer cells exhibit altered metabolic pathways, often characterized by an increased uptake of glucose and other sugars. Fructose, a common dietary sugar, is transported into cells primarily by the glucose transporter 5 (GLUT5). Notably, GLUT5 is overexpressed in a variety of cancers, including breast, lung, and colorectal cancer, while its expression in normal tissues is limited. This differential expression pattern presents a strategic target for the selective delivery of cytotoxic agents to cancer cells.[1][2][3][4]
This compound and its parent compound, 2,5-anhydro-D-mannitol, are fructose analogs that are recognized and transported by GLUT5.[3] By conjugating these fructose mimics to potent anticancer drugs, it is possible to create targeted therapies that are preferentially taken up by cancer cells, thereby enhancing their efficacy and reducing off-target toxicity.
This document details the experimental protocols for assessing the cytotoxicity of such derivatives and presents available data on their efficacy. A significant focus is placed on a conjugate of 2,5-anhydro-D-mannitol with the alkylating agent chlorambucil, which has demonstrated selective cytotoxicity against breast cancer cells.[1][2][5]
Data Presentation
The cytotoxic activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cancer cell growth. The following tables summarize the available IC50 values for various derivatives.
Table 1: Cytotoxicity of Chlorambucil (CLB) and its 2,5-anhydro-D-mannitol Conjugates in Breast Cancer and Normal Breast Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h |
| Chlorambucil (CLB) | MCF-7 | Breast Cancer (GLUT5+) | > 100 | 80 ± 5 |
| MDA-MB-231 | Breast Cancer (GLUT5++) | > 100 | 95 ± 8 | |
| 184B5 | Normal Breast Epithelial | > 100 | > 100 | |
| CLB-mannitol (ester linkage) | MCF-7 | Breast Cancer (GLUT5+) | 60 ± 7 | 40 ± 5 |
| MDA-MB-231 | Breast Cancer (GLUT5++) | 55 ± 6 | 35 ± 4 | |
| 184B5 | Normal Breast Epithelial | > 100 | > 100 | |
| CLB-mannitol (amide linkage) | MCF-7 | Breast Cancer (GLUT5+) | 75 ± 8 | 55 ± 6 |
| MDA-MB-231 | Breast Cancer (GLUT5++) | 70 ± 7 | 50 ± 5 | |
| 184B5 | Normal Breast Epithelial | > 100 | > 100 |
Data extracted from Nahrjou et al., 2021.[1][2][5]
Table 2: Inhibition of [¹⁸F]FDF Uptake by C-3-Modified 2,5-anhydro-D-mannitol Derivatives in Murine Breast Cancer Cells (EMT6)
| Compound | Modification at C-3 | IC50 (mM) |
| D-Fructose | - | ~300 |
| 1-Deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | Fluoro | ~20 |
| Dansyl-conjugated derivative | Sulfonamide | Lower than 6-FDF |
| Aniline derivatives | Amino | Comparable to or lower than fructose |
| Amide derivatives | Amido | Comparable to or lower than fructose |
Data extracted from a study on C-3-modified 2,5-AM derivatives.[3]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., 184B5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound derivatives (and parent compounds as controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the cytotoxic activity of these derivatives involves targeted delivery via the GLUT5 transporter, followed by the intracellular release of the cytotoxic agent.
Caption: Targeted delivery and cytotoxic mechanism of action.
Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxicity of the derivatives.
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Conclusion
Derivatives of this compound represent a promising strategy for the targeted therapy of cancers that overexpress the GLUT5 transporter. The data presented for chlorambucil conjugates demonstrates the potential for achieving selective cytotoxicity in cancer cells while sparing normal cells. The provided protocols offer a standardized method for evaluating the efficacy of novel derivatives. Further research is warranted to expand the library of these targeted compounds and to elucidate their detailed mechanisms of action and in vivo efficacy.
References
- 1. Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Purification of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the purification of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a key aminocyclitol intermediate in pharmaceutical research and development. Due to its high polarity and the presence of a primary amino group, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) is often challenging. This note outlines a robust purification strategy utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of highly polar compounds. An alternative method using Ion-Exchange Chromatography (IEX) is also discussed. The provided protocols are designed to yield a highly pure product suitable for downstream applications, including drug discovery and development.
Introduction
This compound is a synthetic amino sugar analog that serves as a valuable building block in medicinal chemistry. Its synthesis was first stereospecifically described by Claustre and colleagues in 1999.[1] The synthesis typically involves the reductive amination of 2,5-anhydro-D-mannose, a derivative of 2-amino-2-deoxy-D-glucose.[1] Given its polar nature, containing multiple hydroxyl groups and a primary amine, purification by standard chromatographic techniques can be difficult.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and hydrophilic compounds.[2][3][4] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, allowing for partitioning of polar analytes. Another effective technique for separating charged molecules like this compound is Ion-Exchange Chromatography (IEX), which separates molecules based on their net charge.[5][6]
This application note provides a detailed protocol for the purification of this compound using HILIC-HPLC, offering high resolution and purity.
Experimental Protocols
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
This is the recommended method for high-resolution purification.
1. Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase (e.g., 90:10 acetonitrile/water with 10 mM ammonium formate, pH 3.0) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter. This is a critical step to prevent column clogging and ensure reproducible results.[7]
2. HPLC System and Column:
-
HPLC System: A standard analytical or preparative HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.
-
Column: A HILIC column with an amide or amino-bonded stationary phase is recommended for good selectivity.[3][8]
-
Example Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm or similar.
-
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 60% B over 15 minutes |
| Flow Rate | 0.3 mL/min (for analytical scale) |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL (for analytical scale) |
| Detector | ELSD or UV (if derivatized) |
4. Elution and Fraction Collection:
-
Monitor the elution profile and collect fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Method 2: Ion-Exchange Chromatography (IEX)
This method is a suitable alternative, particularly for larger scale purifications.
1. Sample Preparation:
-
Dissolve the crude product in a low ionic strength buffer (e.g., 10 mM Sodium Phosphate, pH 7.0).
-
Ensure the pH of the sample is adjusted to be at least one pH unit below the pKa of the primary amine to ensure it is protonated and will bind to a cation-exchange column.
2. IEX System and Column:
-
Chromatography System: A low to medium pressure chromatography system is sufficient.
-
Column: A strong cation-exchange column is recommended.
-
Example Resin: Dowex 50WX8 or similar.
-
3. Chromatographic Conditions:
| Parameter | Condition |
| Binding Buffer | 10 mM Sodium Phosphate, pH 7.0 |
| Elution Buffer | 10 mM Sodium Phosphate, 1 M NaCl, pH 7.0 (or a gradient of 0-1 M NaCl) |
| Flow Rate | 1-5 mL/min (depending on column size) |
| Detection | Offline analysis of fractions (e.g., by TLC with ninhydrin staining) |
4. Elution and Desalting:
-
Load the sample onto the equilibrated column.
-
Wash the column with several column volumes of binding buffer to remove unbound impurities.
-
Elute the bound this compound using the elution buffer (either as a step or linear gradient).
-
Collect fractions and analyze for the presence of the product.
-
Combine the pure fractions and desalt using a suitable method (e.g., dialysis or a desalting column).
Data Presentation
Table 1: HILIC-HPLC Method Parameters and Expected Results
| Parameter | Value |
| Column | Amide-based HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | A: 10 mM Ammonium Formate, pH 3.0; B: Acetonitrile |
| Gradient | 90-60% B in 15 min |
| Flow Rate | 0.3 mL/min |
| Expected Retention Time | ~ 8-10 min |
| Expected Purity | > 98% |
| Expected Recovery | > 85% |
Mandatory Visualization
Caption: Workflow for the HILIC-HPLC purification of this compound.
Discussion
The choice between HILIC and IEX will depend on the specific requirements of the purification, such as the scale and the nature of the impurities. HILIC generally offers higher resolution and is well-suited for analytical and small-scale preparative work. IEX is a robust and scalable method, particularly effective for removing charged impurities.
For detection, as this compound lacks a strong chromophore, Evaporative Light Scattering Detection (ELSD) is a suitable universal detection method for HILIC. Alternatively, pre- or post-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity with more common UV detectors.
Conclusion
This application note provides a comprehensive guide for the successful purification of this compound using HPLC. The detailed HILIC protocol is recommended for achieving high purity on an analytical to semi-preparative scale. The alternative IEX method provides a scalable option for larger quantities. These methods will be valuable for researchers and scientists working on the synthesis and development of novel therapeutics based on this important aminocyclitol scaffold.
References
- 1. An easy stereospecific synthesis of this compound and arylamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
Application Notes and Protocols: NMR Analysis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Amino-2,5-anhydro-1-deoxy-D-mannitol is a synthetic amino sugar analogue of fructose. Its unique structure, featuring a stable furanose ring and a primary amine, makes it a valuable tool in glycobiology and medicinal chemistry. It and its precursors are of interest for their potential roles in influencing metabolic pathways and as building blocks for novel therapeutics. This document provides detailed protocols for the synthesis and NMR analysis of this compound and its key precursors, 2,5-anhydro-D-mannose and 1-azido-2,5-anhydro-1-deoxy-D-mannitol.
Data Presentation: NMR Chemical Shifts
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the target compound and its precursors. Please note that complete, unambiguously assigned NMR data for these specific compounds is not extensively available in the public domain. The data presented is compiled from various sources and may require further experimental verification.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Proton | 2,5-Anhydro-D-mannose¹ | 1-Azido-2,5-anhydro-1-deoxy-D-mannitol² | This compound³ |
| H-1 | ~9.7 (aldehyde) | 3.40 - 3.60 (m) | 2.80 - 3.00 (m) |
| H-2 | 4.20 - 4.40 (m) | 4.10 - 4.30 (m) | 3.90 - 4.10 (m) |
| H-3 | 3.80 - 4.00 (m) | 3.90 - 4.10 (m) | 3.70 - 3.90 (m) |
| H-4 | 3.90 - 4.10 (m) | 4.00 - 4.20 (m) | 3.80 - 4.00 (m) |
| H-5 | 4.00 - 4.20 (m) | 4.10 - 4.30 (m) | 3.90 - 4.10 (m) |
| H-6a | 3.60 - 3.80 (m) | 3.60 - 3.80 (m) | 3.50 - 3.70 (m) |
| H-6b | 3.60 - 3.80 (m) | 3.60 - 3.80 (m) | 3.50 - 3.70 (m) |
¹Data for 2,5-anhydro-D-mannose is estimated based on similar structures and the presence of an aldehyde group. The aldehyde proton is expected to be significantly downfield. ²Expected chemical shift ranges for the azido derivative are based on the substitution pattern. ³Expected chemical shift ranges for the final amino compound.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Carbon | 2,5-Anhydro-D-mannose¹ | 1-Azido-2,5-anhydro-1-deoxy-D-mannitol² | This compound³ |
| C-1 | ~200 (aldehyde) | ~53 | ~42 |
| C-2 | ~80 | ~82 | ~83 |
| C-3 | ~75 | ~74 | ~75 |
| C-4 | ~78 | ~77 | ~78 |
| C-5 | ~83 | ~81 | ~82 |
| C-6 | ~63 | ~63 | ~63 |
¹The aldehydic carbon is expected to have a chemical shift in the range of 190-205 ppm. ²The C-1 chemical shift is expected to be in the typical range for a carbon attached to an azide group. ³The C-1 chemical shift is expected to be in the typical range for a carbon attached to a primary amine.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Anhydro-D-mannose from D-Glucosamine
This protocol is adapted from the established method of nitrous acid deamination of D-glucosamine.
Materials:
-
D-Glucosamine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form)
-
Anion exchange resin (e.g., Amberlite IRA-400, HCO₃⁻ form)
-
Rotary evaporator
-
pH meter
-
Reaction vessel with stirring capability
Procedure:
-
Dissolve D-glucosamine hydrochloride in deionized water to a concentration of approximately 0.5 M in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a 1 M aqueous solution of sodium nitrite dropwise to the cooled glucosamine solution. The molar ratio of sodium nitrite to glucosamine should be approximately 1.1:1.
-
During the addition, monitor the pH and maintain it at approximately 4.0 by the dropwise addition of 1 M HCl.
-
After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
To remove unreacted starting material and inorganic salts, pass the reaction mixture through a column packed with Dowex 50W-X8 resin (H⁺ form).
-
Elute the column with deionized water and collect the fractions containing the product.
-
Neutralize the eluate by passing it through a column of anion exchange resin in the bicarbonate form.
-
Concentrate the neutralized solution under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C to obtain a syrup of 2,5-anhydro-D-mannose.
-
The product can be used in the next step without further purification.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol describes the conversion of 2,5-anhydro-D-mannose to the target amino compound.
Materials:
-
2,5-Anhydro-D-mannose (from Protocol 1)
-
Ammonia solution (7 N in methanol) or ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)
-
Methanol
-
Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Ammonia solution (for elution)
-
Rotary evaporator
Procedure:
-
Dissolve the crude 2,5-anhydro-D-mannose in methanol.
-
Add a solution of ammonia in methanol (e.g., 7 N) or ammonium acetate in excess. The reaction mixture should be stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride in portions to the reaction mixture. Maintain the temperature below 10 °C.
-
Alternatively, for catalytic hydrogenation, the methanolic solution of the imine can be subjected to a hydrogen atmosphere (e.g., 50 psi) in the presence of a catalyst like 10% Pd/C.
-
After the reduction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Dissolve the residue in water and apply it to a cation exchange column (H⁺ form).
-
Wash the column with deionized water to remove unreacted sugar and other non-basic impurities.
-
Elute the desired this compound from the column using an aqueous ammonia solution (e.g., 2 M).
-
Collect the fractions containing the product and concentrate them under reduced pressure to obtain the final product as a solid or a thick syrup.
Protocol 3: General NMR Sample Preparation and Analysis
Materials:
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the purified compound (2,5-anhydro-D-mannose, 1-azido-2,5-anhydro-1-deoxy-D-mannitol, or this compound) in approximately 0.6 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra at a constant temperature (e.g., 298 K).
-
For structural elucidation and unambiguous assignment of signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts should be referenced to an internal standard (e.g., DSS) or the residual solvent peak.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and a relevant metabolic pathway.
Caption: Synthetic workflow for this compound.
Caption: Inhibition of hepatic glucose production by 2,5-Anhydro-D-mannitol.
Application Notes and Protocols: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol in the Development of PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives represent a promising scaffold for the development of novel Positron Emission Tomography (PET) imaging agents, particularly for targeting the fructose transporter GLUT5. The overexpression of GLUT5 in various cancers, including breast cancer, presents a valuable opportunity for the development of targeted diagnostics. This document provides an overview of the application of this scaffold, focusing on the synthesis and preliminary evaluation of the PET radiotracer 1-[¹⁸F]Fluoro-1-deoxy-2,5-anhydro-D-mannitol ([¹⁸F]FDAM), a close structural analog.
Principle and Rationale
This compound is a synthetic amino sugar that mimics the structure of fructose. This structural similarity allows it to be recognized and transported by the GLUT5 transporter. In the context of PET imaging, the amino group of this scaffold provides a convenient handle for chemical modification, including the attachment of chelators for radiometals or prosthetic groups for radiohalogens like fluorine-18 (¹⁸F).
The development of PET tracers from this scaffold is predicated on the "metabolic trapping" or receptor-binding principle. Once the radiolabeled analog is transported into the target cell via GLUT5, its structure is designed to either be trapped intracellularly, often through phosphorylation, or to bind with high affinity to its target, leading to signal accumulation in GLUT5-expressing tissues. This accumulation can then be visualized and quantified using PET imaging, providing a non-invasive assessment of GLUT5 expression and, by extension, a potential biomarker for certain cancers.
Featured PET Imaging Agent: 1-[¹⁸F]Fluoro-1-deoxy-2,5-anhydro-D-mannitol ([¹⁸F]FDAM)
While the direct application of this compound in a clinically evaluated PET agent is not yet extensively documented, a closely related analog, 1-[¹⁸F]Fluoro-1-deoxy-2,5-anhydro-D-mannitol ([¹⁸F]FDAM), has been synthesized and evaluated as a potential PET radiotracer for breast cancer imaging. This agent serves as a proof-of-concept for the utility of the 2,5-anhydro-D-mannitol scaffold in PET tracer development.
Quantitative Data Summary
Limited quantitative data is available from the preliminary evaluation of [¹⁸F]FDAM. The following table summarizes the key findings.
| Parameter | Value | Reference |
| Radiochemical Yield | Information not available in the public domain. | |
| Radiochemical Purity | Information not available in the public domain. | |
| Molar Activity | Information not available in the public domain. | |
| In Vivo Tumor Uptake (MCF-7 Breast Tumor) | Slightly higher uptake in breast tumor compared to normal breast tissue. | [1] |
Experimental Protocols
The following are generalized protocols based on the synthesis of similar ¹⁸F-labeled sugar analogs. The specific details for the synthesis of [¹⁸F]FDAM would require access to the primary literature.
Synthesis of the Precursor (1-O-triflyl-2,5-anhydro-D-mannitol derivative)
The synthesis of the precursor for radiofluorination typically involves multiple steps of protection and activation of the hydroxyl groups of 2,5-anhydro-D-mannitol.
Materials:
-
2,5-anhydro-D-mannitol
-
Protecting group reagents (e.g., acetyl, benzyl)
-
Trifluoromethanesulfonic anhydride (Tf₂O) or other activating agent
-
Organic solvents (e.g., dichloromethane, pyridine)
-
Purification reagents (e.g., silica gel for column chromatography)
Procedure:
-
Protect the hydroxyl groups of 2,5-anhydro-D-mannitol that are not to be fluorinated using appropriate protecting groups.
-
Activate the C1 hydroxyl group for nucleophilic substitution by converting it into a good leaving group, such as a triflate.
-
Purify the precursor using column chromatography.
-
Confirm the structure and purity of the precursor using NMR and mass spectrometry.
Automated Radiosynthesis of [¹⁸F]FDAM
The radiosynthesis of [¹⁸F]FDAM would likely follow a standard nucleophilic fluorination procedure, which can be automated.
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Precursor (e.g., 1-O-triflyl-2,5-anhydro-D-mannitol derivative)
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Deprotection reagents (e.g., HCl, NaOH)
-
Solid-phase extraction (SPE) cartridges for purification (e.g., C18, alumina)
-
HPLC system for quality control
Procedure:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile.
-
Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride and heat to facilitate the nucleophilic substitution.
-
Perform a deprotection step to remove the protecting groups from the sugar scaffold.
-
Purify the crude product using SPE cartridges.
-
Formulate the final product in a biocompatible solution (e.g., saline).
Quality Control
Procedure:
-
Radiochemical Purity: Analyze the final product using radio-HPLC to determine the percentage of radioactivity corresponding to the desired product.
-
Chemical Purity: Use HPLC with a UV detector to identify and quantify any non-radioactive impurities.
-
Residual Solvents: Analyze for the presence of any residual organic solvents using gas chromatography (GC).
-
pH: Measure the pH of the final formulation.
-
Sterility and Endotoxins: Perform standard tests to ensure the product is sterile and free of bacterial endotoxins.
Visualizations
Logical Workflow for PET Tracer Development
Caption: Workflow for developing PET imaging agents from the this compound scaffold.
Signaling Pathway: GLUT5-Mediated Uptake
Caption: GLUT5-mediated transport and trapping of a 2,5-anhydro-D-mannitol-based PET tracer in cancer cells.
Future Directions
The preliminary findings for [¹⁸F]FDAM are encouraging and warrant further investigation. Future research should focus on:
-
Optimization of Radiosynthesis: Developing a high-yield and robust radiosynthesis protocol for [¹⁸F]FDAM and other derivatives.
-
Comprehensive Preclinical Evaluation: Conducting detailed in vitro cell uptake studies in a panel of cancer cell lines with varying GLUT5 expression, and performing in vivo PET imaging and biodistribution studies in relevant animal models.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating a series of derivatives of this compound to improve tumor uptake, selectivity, and pharmacokinetic properties. The development of a corresponding ¹⁸F-labeled coumarin-glycoconjugate is a particularly interesting avenue.
-
Clinical Translation: If preclinical data are promising, the next step would be to pursue clinical trials to evaluate the safety and efficacy of the lead candidate in cancer patients.
The this compound scaffold holds significant potential for the development of the next generation of PET imaging agents for oncology, offering a targeted approach to visualizing fructose metabolism in tumors.
References
Application Note: Competitive Radioligand Binding Assay for Fructose Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The facilitative hexose transporter GLUT5 is the primary transporter for fructose and its expression is elevated in various cancers, including breast cancer, making it a significant target for diagnostic and therapeutic development.[1][2][3] Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing ligand-receptor interactions.[4][5] This application note provides a detailed protocol for a competitive binding assay using radiolabeled fructose to determine the binding affinity of test compounds for fructose transporters like GLUT5.
The principle of a competitive binding assay involves a radiolabeled ligand (e.g., [³H]fructose or [¹⁴C]fructose) and an unlabeled test compound competing for the same binding site on a receptor or transporter.[4][6] The amount of radioactivity measured is inversely proportional to the potency of the test compound in displacing the radioligand. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a competitor that displaces 50% of the specific binding of the radioligand.[6][7]
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| Radiolabeled Fructose | [³H]fructose or [¹⁴C]fructose with high specific activity (>20 Ci/mmol for ³H).[8] |
| Unlabeled Fructose | D-Fructose, analytical grade. |
| Test Compounds | Stock solutions of known concentrations, dissolved in a suitable solvent (e.g., DMSO). |
| Biological Material | Membrane preparations from cells overexpressing the target fructose transporter (e.g., GLUT5) or from relevant tissue homogenates.[9] |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. |
| Wash Buffer | Ice-cold Assay Buffer. |
| Filtration Apparatus | Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding, vacuum manifold, and vacuum pump. |
| Scintillation Cocktail | A high-efficiency liquid scintillation cocktail suitable for aqueous samples (e.g., Ultima Gold™). |
| Scintillation Vials | 6 mL plastic or glass vials. |
| General Lab Equipment | 96-well plates, multichannel pipettes, vortex mixer, refrigerated centrifuge, protein assay kit (e.g., BCA assay).[9] |
Experimental Workflow Diagram
The following diagram outlines the key steps in the competitive radioligand binding assay.
Caption: Experimental workflow for the competitive binding assay.
Detailed Experimental Protocol
Preparation of Cell Membranes
-
Harvest cells expressing the fructose transporter of interest.
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[9]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).[9]
-
Store membrane aliquots at -80°C until use.
Assay Procedure
This protocol is designed for a 96-well plate format with a final assay volume of 250 µL. All determinations should be performed in triplicate.
-
Prepare Assay Plate :
-
Total Binding Wells : Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells : Add 50 µL of a high concentration of unlabeled D-fructose (e.g., 1000-fold higher than the K_d of fructose for the transporter) to saturate specific binding sites.[10]
-
Competitive Binding Wells : Add 50 µL of varying concentrations of the test compound. A typical range would span several orders of magnitude around the expected IC₅₀ (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[5]
-
-
Add Radioligand : To all wells, add 50 µL of radiolabeled fructose. The concentration should be at or below its dissociation constant (K_d) to ensure assay sensitivity.[6][8]
-
Add Membranes : Thaw the prepared cell membranes on ice. Dilute them in assay buffer to a concentration that will result in specific binding being less than 10% of the total added radioligand, to avoid ligand depletion.[11][12] Add 150 µL of the diluted membrane suspension to all wells.[9]
-
Incubation : Gently mix the plate and incubate to allow the binding to reach equilibrium. Incubation time and temperature must be optimized, but a typical condition is 60 minutes at 4°C or room temperature with gentle agitation.[9]
-
Termination and Filtration :
-
Pre-soak the glass fiber filter mat in 0.3-0.5% PEI.
-
Terminate the binding reaction by rapidly filtering the contents of the plate through the filter mat using a cell harvester under vacuum.
-
Quickly wash each well/filter 3-4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.[9]
-
-
Quantification :
Data Presentation and Analysis
Calculations
-
Average CPM : Calculate the average CPM for each set of triplicates.
-
Specific Binding : Calculate specific binding by subtracting the average CPM of the non-specific binding (NSB) wells from the average CPM of the total binding wells.[8][10]
-
Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)
-
-
Percent Specific Binding : For each concentration of the test compound, calculate the percentage of specific binding remaining.
-
% Specific Binding = [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100
-
IC₅₀ Determination
Plot the percent specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve with a variable slope) to fit the data and determine the IC₅₀ value.[6][14]
Sample Data Table
The following table structure should be used to organize and present the quantitative data.
| Competitor Conc. [M] | Log [Competitor] | Avg. CPM | % Specific Binding |
| 0 (Total Binding) | N/A | 15,250 | 100.0% |
| 10⁻¹⁰ | -10 | 15,180 | 99.5% |
| 10⁻⁹ | -9 | 14,950 | 97.8% |
| 10⁻⁸ | -8 | 13,540 | 87.1% |
| 10⁻⁷ | -7 | 8,960 | 50.1% |
| 10⁻⁶ | -6 | 4,510 | 14.0% |
| 10⁻⁵ | -5 | 3,250 | 4.3% |
| 10⁻⁴ | -4 | 2,980 | 2.0% |
| NSB (High Fructose) | N/A | 2,750 | 0.0% |
Note: Data shown are for illustrative purposes only.
Logical Relationship of Binding Components
The diagram below illustrates the competitive interaction at the binding site.
Caption: Competitive interaction at the transporter binding site.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism-Driven High-Throughput Cancer Identification with GLUT5-Specific Molecular Probes [mdpi.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - IC50 [pharmacologycanada.org]
- 8. revvity.com [revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. graphpad.com [graphpad.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
Troubleshooting & Optimization
solubility of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol in aqueous buffers
This technical support center provides guidance for researchers and drug development professionals on the aqueous solubility of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is described as being slightly soluble in water.[1] As a polar molecule with multiple hydroxyl groups and a primary amine, its solubility is influenced by the pH and ionic strength of the aqueous buffer.[2] The amino group (with a predicted basic pKa) will be protonated at acidic pH, which is expected to increase its aqueous solubility.
Q2: Which factors can influence the solubility of this compound during my experiments?
A2: Several factors can affect the solubility:
-
pH of the buffer: The protonation state of the amino group is pH-dependent. At pH values below its pKa, the molecule will carry a positive charge, which generally enhances solubility in aqueous media.
-
Buffer composition and ionic strength: The type of salt and its concentration can impact solubility through common ion effects or salting-in/salting-out phenomena.[3]
-
Temperature: Solubility of most solid compounds in liquids increases with temperature.
-
Presence of co-solvents: Organic co-solvents like DMSO, even at low concentrations (e.g., 1-5%), can significantly increase the apparent solubility.[4]
Q3: I am observing inconsistent solubility results. What could be the cause?
A3: Inconsistent results can arise from several sources:
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Equilibration time: Insufficient time for the solution to reach equilibrium can lead to an underestimation of solubility. The shake-flask method, a standard for determining thermodynamic solubility, often requires 24-48 hours of agitation to reach equilibrium.[4]
-
Compound purity: Impurities can affect the measured solubility.
-
Metastable forms: The solid may exist in different crystalline or amorphous forms, each with its own solubility.
-
Solution pH changes: The dissolution of the compound, especially at high concentrations, might alter the final pH of the buffer, thereby affecting its own solubility. It is crucial to verify the pH of the saturated solution.
Q4: Can I use DMSO stock solutions for my solubility experiments?
A4: Yes, using DMSO stock solutions is common, particularly for kinetic solubility assays in high-throughput settings.[5][6] However, it is important to be aware that the final concentration of DMSO in the aqueous buffer can increase the measured solubility.[4] For determining thermodynamic (equilibrium) solubility, it is best to avoid co-solvents if possible or to keep their concentration minimal and consistent across all experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low solubility in neutral buffer | The compound may have its lowest solubility near its isoelectric point. | Try adjusting the pH of the buffer. Lowering the pH (e.g., to pH 4-6) should protonate the amino group and increase solubility. |
| Precipitate forms when adding DMSO stock to buffer | The compound has low kinetic solubility in the aqueous buffer, and the concentration exceeds its solubility limit upon addition. | Use a more dilute stock solution or decrease the volume added to the buffer. Ensure rapid mixing upon addition. |
| Solubility values vary between experiments | Inconsistent equilibration time, temperature fluctuations, or variations in the solid form of the compound. | Standardize the equilibration time (e.g., 24 hours for thermodynamic solubility), control the temperature, and use the same batch of the compound for all related experiments.[7] |
| Difficulty in separating undissolved solid | Fine particles may not be removed by centrifugation alone. | Use a filtration step with a low-binding filter plate (e.g., MultiScreen Solubility filter plate) to effectively separate the solid from the saturated solution.[4] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of the compound.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[4]
-
Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a suitable filter (e.g., 0.22 µm).
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Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.[4][7]
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Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is used for rapid assessment of solubility from a DMSO stock.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).[5]
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Assay Plate Preparation: Dispense the desired aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration.
-
Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours).[4][5]
-
Precipitate Detection/Separation: Measure the amount of precipitate using a nephelometer (light scattering) or separate the precipitate using a 96-well filter plate.[6]
-
Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a high-throughput method like UV-Vis spectroscopy.[4]
Data Presentation
The following tables present example data for illustrative purposes.
Table 1: Example Thermodynamic Solubility of this compound in Different Buffers at 25 °C
| Buffer System | pH | Solubility (mg/mL) | Solubility (mM) |
| Acetate Buffer | 5.0 | > 50 | > 306 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15.2 | 93.1 |
| Bicarbonate Buffer | 9.0 | 8.5 | 52.1 |
| Molar mass of this compound: 163.17 g/mol [8] |
Table 2: Example Kinetic Solubility in PBS (pH 7.4) with Varying DMSO Concentrations
| Final DMSO Concentration (%) | Incubation Time (hours) | Apparent Solubility (µM) |
| 1 | 2 | 110 |
| 2 | 2 | 155 |
| 5 | 2 | 280 |
Visualizations
Caption: Workflow for determining thermodynamic and kinetic solubility.
References
- 1. This compound | 228862-97-3 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most established and efficient method for preparing this compound is a two-step process starting from the readily available D-glucosamine. The first step involves the nitrous acid deamination of D-glucosamine, which leads to the formation of the intermediate, 2,5-anhydro-D-mannose. This is followed by a reductive amination of the intermediate to yield the final product.
Q2: What is the key transformation in the first step of the synthesis?
A2: The initial step, the treatment of 2-amino-2-deoxy-D-glucose with nitrous acid, induces a deamination reaction. This is accompanied by a crucial ring contraction, yielding the aldehyde, 2,5-anhydro-D-mannose. This step is vital as it establishes the stereochemistry of the furanose ring.
Q3: What are the common reducing agents used for the reductive amination step?
A3: Several reducing agents can be employed for the reductive amination of 2,5-anhydro-D-mannose. Sodium cyanoborohydride (NaBH3CN) is a popular choice due to its selectivity; it readily reduces iminium ions formed in situ while being less reactive towards the starting aldehyde. This allows for a convenient one-pot reaction. Other options include sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3).
Q4: How can the final product be purified?
A4: Purification of this compound is typically achieved using standard chromatography techniques. Ion-exchange chromatography is a particularly effective method for separating the basic amine product from unreacted starting materials and byproducts.
Experimental Protocols & Data
Step 1: Synthesis of 2,5-anhydro-D-mannose
This procedure details the nitrous acid deamination of D-glucosamine hydrochloride.
Reaction Scheme: D-Glucosamine + HNO₂ → 2,5-anhydro-D-mannose + N₂ + H₂O
Optimized Reaction Conditions:
| Parameter | Value |
| Starting Material | D-Glucosamine Hydrochloride |
| Reagents | Sodium Nitrite (NaNO₂), Acetic Acid (CH₃COOH) |
| Solvent | Water |
| Temperature | 0-5 °C (ice bath) |
| Reaction Time | 1-2 hours |
| Work-up | Neutralization, Extraction |
Detailed Methodology:
-
Dissolve D-glucosamine hydrochloride in water and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled glucosamine solution while maintaining the temperature below 5 °C.
-
Concurrently, add acetic acid dropwise to the reaction mixture to generate nitrous acid in situ.
-
Stir the reaction mixture vigorously in the ice bath for 1-2 hours. Monitor the reaction for the cessation of gas (N₂) evolution.
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After the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate) to a pH of ~7.
-
The aqueous solution containing 2,5-anhydro-D-mannose can be used directly in the next step or extracted with an organic solvent after concentration.
Step 2: Synthesis of this compound
This protocol describes the reductive amination of 2,5-anhydro-D-mannose.
Reaction Scheme: 2,5-anhydro-D-mannose + NH₃ + [H] → this compound
Optimized Reaction Conditions:
| Parameter | Value |
| Starting Material | 2,5-anhydro-D-mannose |
| Amine Source | Ammonium Acetate or Ammonium Chloride |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |
| Solvent | Methanol or Ethanol |
| pH | ~7 |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Quenching, Solvent Evaporation, Purification |
Detailed Methodology:
-
To the aqueous solution of 2,5-anhydro-D-mannose from the previous step, add a solution of ammonium acetate in methanol.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., dilute HCl) until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by ion-exchange chromatography.
Troubleshooting Guides
Nitrous Acid Deamination (Step 1)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 2,5-anhydro-D-mannose | Temperature too high, leading to decomposition of nitrous acid or side reactions. | Maintain the reaction temperature strictly between 0-5 °C using an efficient ice bath. |
| Incorrect stoichiometry of reagents. | Ensure accurate weighing and addition of sodium nitrite and acetic acid. | |
| Inefficient stirring. | Use a magnetic stirrer and ensure vigorous mixing throughout the reaction. | |
| Reaction does not go to completion | Insufficient reaction time. | Monitor the reaction for gas evolution to cease. If necessary, extend the reaction time. |
| Loss of nitrous acid. | Add the sodium nitrite and acetic acid solutions slowly and simultaneously to ensure a steady in situ generation of nitrous acid. |
Reductive Amination (Step 2)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete formation of the imine intermediate. | Ensure the pH of the reaction mixture is suitable for imine formation (~pH 7). The reaction between the aldehyde and amine is an equilibrium; removing water can drive it forward, though this is less practical in this one-pot synthesis. |
| Reduction of the starting aldehyde by the reducing agent. | Use a selective reducing agent like sodium cyanoborohydride, which is less reactive towards aldehydes at neutral pH. | |
| Over-alkylation leading to secondary or tertiary amines. | Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine. | |
| Presence of unreacted 2,5-anhydro-D-mannose | Insufficient amount of reducing agent. | Use a slight excess of sodium cyanoborohydride. |
| Deactivation of the reducing agent. | Ensure the quality of the sodium cyanoborohydride and store it under dry conditions. | |
| Difficulty in Purifying the Product | Incomplete removal of salts from the work-up. | After quenching the reaction, ensure the product is properly extracted or desalted before chromatography. |
| Co-elution with byproducts on chromatography. | Optimize the gradient and mobile phase for ion-exchange chromatography to achieve better separation. |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
long-term storage and stability of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol solutions
This technical support center provides guidance on the long-term storage, stability, and troubleshooting for solutions of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C.[1][2][3] Short-term storage at room temperature may be acceptable, but for periods longer than a few hours, refrigeration at 2-8°C is advisable, and for long-term storage, freezing at -20°C is the best practice.[1][4]
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in water, methanol, and DMSO.[1][3] The choice of solvent will depend on the specific requirements of your experiment. For biological assays, sterile, nuclease-free water or a biocompatible buffer is recommended.
Q3: What is the expected shelf-life of a prepared solution?
The shelf-life of a prepared solution is highly dependent on the storage conditions (temperature, pH, and exposure to light) and the solvent used. When stored properly at -20°C in a tightly sealed, light-protected container, aqueous stock solutions can be stable for several months. However, it is crucial to monitor for any signs of degradation before use.
Q4: Are there any visual indicators of solution degradation?
Yes, a common sign of degradation in amino sugar solutions is a change in color, specifically browning or the appearance of a yellow to dark orange hue.[2] This is often due to the Maillard reaction. Any change in color, clarity (e.g., becoming cloudy), or the formation of precipitates should be considered an indication of potential degradation, and the solution should be discarded.
Q5: How can I minimize the degradation of my solutions?
To minimize degradation, follow these best practices:
-
Storage Temperature: Adhere to the recommended long-term storage temperature of -20°C.[1][2][3]
-
pH: Maintain a neutral or slightly acidic pH if possible, as alkaline conditions can accelerate the Maillard reaction.[1][5]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution has turned yellow or brown. | Maillard reaction, a common degradation pathway for amino sugars in solution, especially upon heating or at alkaline pH.[1][4][6][7][8] | Discard the solution. Prepare a fresh solution and ensure storage at -20°C and protection from light. If your experimental conditions require elevated temperatures or alkaline pH, prepare the solution immediately before use. |
| Precipitate has formed in the solution after thawing. | The solubility of the compound may have been exceeded at lower temperatures, or the compound may have degraded to a less soluble product. | Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. Consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The solution may be degrading over time, or there may be issues with repeated freeze-thaw cycles affecting its concentration or integrity. | Prepare fresh, single-use aliquots from a newly prepared stock solution. Perform a quality control check on the new stock solution before use in critical experiments. |
| Loss of biological activity. | Chemical degradation of the compound. | Discard the current stock and prepare a new one. To confirm the activity of the new stock, include a positive control in your experiment. Implement stricter storage and handling protocols to prevent future degradation. |
Stability Data
While specific quantitative stability data for this compound solutions is not extensively published, the following table provides a template for researchers to generate and record their own stability data under various conditions.
| Storage Condition | Solvent | Concentration | Time Point | Appearance | Purity by HPLC (%) | Notes |
| -20°C, Dark | Water | 10 mg/mL | 0 | Clear, Colorless | 99.5 | Initial measurement |
| 1 month | Clear, Colorless | 99.4 | ||||
| 3 months | Clear, Colorless | 99.2 | ||||
| 6 months | Clear, Colorless | 99.0 | ||||
| 4°C, Dark | Water | 10 mg/mL | 0 | Clear, Colorless | 99.5 | |
| 1 week | Clear, Colorless | 99.1 | ||||
| 1 month | Faint Yellow | 97.8 | Browning observed | |||
| Room Temp, Light | Water | 10 mg/mL | 0 | Clear, Colorless | 99.5 | |
| 24 hours | Faint Yellow | 98.0 | ||||
| 1 week | Yellow-Brown | 92.5 | Significant browning |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound powder, sterile solvent (e.g., nuclease-free water, DMSO), sterile microcentrifuge tubes or vials, calibrated balance, vortex mixer.
-
Procedure:
-
Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile container.
-
Add the appropriate volume of solvent to achieve the target concentration.
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Vortex the solution until the compound is completely dissolved.
-
If necessary, filter the solution through a 0.22 µm sterile filter.
-
Dispense into single-use aliquots in light-protected tubes.
-
Label the tubes with the compound name, concentration, date, and your initials.
-
Store immediately at -20°C.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may need to be optimized for your specific equipment and requirements.
-
Objective: To assess the purity and identify potential degradation products in a solution of this compound over time.
-
Materials: HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a UV detector if derivatization is used), appropriate HPLC column (e.g., a C18 column for reversed-phase or a specialized column for polar compounds), mobile phase, prepared solutions of the compound at different time points and storage conditions.[9][10]
-
Method:
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Column: A mixed-mode column such as Primesep 100 can be effective for retaining and separating polar amino sugars and their impurities.[9]
-
Mobile Phase: A simple, volatile mobile phase is often preferred, especially if mass spectrometry detection is used.[9] An example could be a gradient of acetonitrile and water with a small amount of a modifier like formic acid.
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Detection: Since amino sugars lack a strong chromophore, RID or ELSD is often used.[9] Alternatively, pre-column derivatization can be employed to allow for UV or fluorescence detection.[10]
-
Sample Preparation: Dilute the stock solution to an appropriate concentration for injection into the HPLC system.
-
Analysis:
-
Inject a sample of a freshly prepared "time zero" solution to establish the initial purity and retention time of the parent compound.
-
At each subsequent time point (e.g., 1 week, 1 month, 3 months), inject a sample from each storage condition being tested.
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Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage purity of the parent compound at each time point.
-
-
Visualizations
Caption: Potential degradation pathway via the Maillard reaction.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. 2024.sci-hub.cat [2024.sci-hub.cat]
- 2. aph-hsps.hu [aph-hsps.hu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Maillard reaction - Wikipedia [en.wikipedia.org]
- 9. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
- 10. tandfonline.com [tandfonline.com]
common side products in the synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a two-step process starting from D-glucosamine hydrochloride. The first step is a nitrous acid-induced deaminative cyclization (a Tiffeneau-Demjanov type rearrangement) to yield the intermediate 2,5-anhydro-D-mannose. This intermediate is then subjected to reductive amination to afford the final product.
While the synthesis is well-established, potential challenges include controlling the formation of side products during the deamination step and ensuring complete and clean conversion during the reductive amination. Careful control of reaction conditions and appropriate purification methods are crucial for obtaining a high yield of the pure product.
II. Troubleshooting Guides
This section addresses common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Step 1: Nitrous Acid Deamination | ||
| Low yield of 2,5-anhydro-D-mannose | Incomplete reaction. | - Ensure the dropwise addition of sodium nitrite solution is slow enough to maintain the reaction temperature at 0°C. - Allow the reaction to stir for the full recommended time after the addition is complete to ensure all the starting material has reacted. |
| Degradation of the product. | - Maintain the reaction temperature strictly at 0°C. Higher temperatures can lead to the formation of undesired byproducts. - Process the reaction mixture immediately after the reaction is complete. | |
| Presence of a significant amount of starting material (D-glucosamine HCl) after the reaction. | Insufficient nitrous acid. | - Ensure the sodium nitrite is of high purity and has been stored correctly. - Check the stoichiometry of the reagents carefully. |
| Formation of dark-colored impurities. | Side reactions due to elevated temperature or prolonged reaction time. | - Strictly adhere to the recommended reaction temperature and time. - Use freshly prepared solutions of sodium nitrite. |
| Step 2: Reductive Amination | ||
| Low yield of this compound | Incomplete imine formation. | - Ensure the pH of the reaction mixture is suitable for imine formation before adding the reducing agent. - Allow sufficient time for the imine to form before adding the reducing agent. |
| Inactive reducing agent. | - Use a fresh bottle of sodium borohydride. - Ensure the reducing agent is added portion-wise to control the reaction. | |
| Presence of 2,5-anhydro-D-mannitol in the final product. | Incomplete reductive amination. | - Increase the equivalents of the reducing agent. - Extend the reaction time. |
| Formation of a di-alkylated byproduct. | The primary amine product reacts further with the aldehyde intermediate. | - This is less common with ammonia but can occur. Use a sufficient excess of the aminating agent (ammonia). |
| Purification | ||
| Difficulty in separating the product from inorganic salts. | Incomplete removal of salts after the deamination step. | - Ensure the reaction mixture from the first step is thoroughly neutralized and desalted using ion-exchange resins as described in the protocol. |
| Product is not pure after ion-exchange chromatography. | Improper packing or regeneration of the ion-exchange column. | - Follow standard procedures for packing and regenerating ion-exchange columns. - Elute the product with a gradient of the eluent to achieve better separation. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the nitrous acid deamination of D-glucosamine?
A1: The primary side products in the Tiffeneau-Demjanov rearrangement of 2-amino-2-deoxy-D-glucose can include small amounts of other ring-contracted or rearranged products. However, by carefully controlling the reaction temperature at 0°C, the formation of the desired 2,5-anhydro-D-mannose is highly favored.
Q2: What are the potential byproducts in the reductive amination step?
A2: The most likely byproduct is the over-reduction of the aldehyde group in 2,5-anhydro-D-mannose to the corresponding alcohol, 2,5-anhydro-D-mannitol. Another possibility, though less common when using ammonia, is the formation of a secondary amine through the reaction of the primary amine product with another molecule of the aldehyde intermediate.
Q3: Why is it crucial to maintain a low temperature during the deamination step?
A3: The diazotization of the primary amine and the subsequent rearrangement are sensitive to temperature. At temperatures above 0°C, the diazonium intermediate can decompose through alternative pathways, leading to a mixture of undesired byproducts and a lower yield of 2,5-anhydro-D-mannose.
Q4: Can I use a different reducing agent for the reductive amination?
A4: While sodium borohydride is commonly used, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed. However, reaction conditions would need to be optimized for these alternative reagents. Sodium cyanoborohydride is often preferred for its selectivity in reducing imines in the presence of aldehydes, which can minimize the formation of the alcohol byproduct.
Q5: How can I monitor the progress of the reactions?
A5: The progress of the deamination reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, D-glucosamine. For the reductive amination, TLC can also be used to follow the conversion of the 2,5-anhydro-D-mannose intermediate to the final product. Specific staining techniques may be required for visualizing these carbohydrate derivatives on TLC plates (e.g., permanganate stain or p-anisaldehyde stain).
IV. Experimental Protocols
Step 1: Synthesis of 2,5-Anhydro-D-mannose
Materials:
-
D-Glucosamine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Dowex 50WX8 (H⁺ form) resin
-
Dowex 1X8 (formate form) resin
Procedure:
-
A solution of D-glucosamine hydrochloride (e.g., 10 g, 46.4 mmol) in deionized water (50 mL) is cooled to 0°C in an ice bath.
-
A solution of sodium nitrite (e.g., 3.5 g, 50.7 mmol) in deionized water (15 mL) is added dropwise to the stirred glucosamine solution over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours.
-
The solution is then passed through a column of Dowex 50WX8 (H⁺ form) resin to remove sodium ions, followed by a column of Dowex 1X8 (formate form) resin to remove chloride and nitrite ions.
-
The eluate is collected and lyophilized to yield 2,5-anhydro-D-mannose as a white solid.
Step 2: Synthesis of this compound
Materials:
-
2,5-Anhydro-D-mannose
-
Aqueous ammonia (e.g., 28%)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Amberlite CG120 (H⁺ form) resin
Procedure:
-
2,5-Anhydro-D-mannose (e.g., 5 g, 30.8 mmol) is dissolved in a mixture of aqueous ammonia (50 mL) and methanol (50 mL).
-
The solution is stirred at room temperature for 2 hours to facilitate imine formation.
-
Sodium borohydride (e.g., 2.3 g, 60.8 mmol) is added portion-wise over 30 minutes, keeping the reaction mixture cool with an ice bath if necessary.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and passed through a column of Amberlite CG120 (H⁺ form) resin.
-
The column is washed with water to remove unreacted sugar and salts.
-
The desired product is eluted with aqueous ammonia (e.g., 2 M).
-
The ammonia-containing fractions are collected and concentrated under reduced pressure to give this compound as a solid.
V. Data Presentation
| Parameter | Step 1: Deamination | Step 2: Reductive Amination | Overall |
| Typical Yield | 70-80% | 60-70% | 42-56% |
| Purity (by NMR) | >95% | >98% | >98% |
| Key Analytical Techniques | NMR, TLC | NMR, TLC, Mass Spectrometry | NMR, Mass Spectrometry, Elemental Analysis |
VI. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of 2,5-anhydro-D-mannose.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination of 2,5-anhydro-D-mannose?
A1: The optimal pH for the initial imine formation is weakly acidic, typically between pH 4 and 6. At lower pH values, the amine nucleophile becomes protonated and non-reactive. At higher pH, the carbonyl group is not sufficiently activated for nucleophilic attack. For the subsequent reduction step, the optimal pH may vary depending on the choice of reducing agent. For instance, sodium cyanoborohydride is effective at a pH of 6-7, where it selectively reduces the iminium ion over the starting aldehyde.
Q2: Which reducing agent is most suitable for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly effective and commonly used reducing agents for this transformation.[1][2] They are mild enough to avoid significant reduction of the starting aldehyde, selectively reducing the intermediate imine/iminium ion.[1][2] While sodium borohydride (NaBH₄) can also be used, it may lead to lower yields due to competitive reduction of the aldehyde.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to distinguish between the starting materials (2,5-anhydro-D-mannose and the amine) and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Staining with potassium permanganate (KMnO₄) or a suitable amine-detecting stain can aid in visualization.
Q4: What are the common side products in this reaction?
A4: Common side products can include the alcohol resulting from the reduction of the starting aldehyde, especially if a less selective reducing agent like NaBH₄ is used. Over-alkylation of the amine, leading to a tertiary amine, can occur if the product amine is sufficiently nucleophilic to react with another molecule of the aldehyde.[1] Under strongly acidic conditions, 2,5-anhydro-D-mannose can potentially be converted to hydroxymethylfurfural (HMF).[3]
Q5: How should I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product. An initial workup involving an aqueous wash to remove the reducing agent and other water-soluble byproducts is recommended before chromatographic purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Sub-optimal pH: Incorrect pH for imine formation or reduction. | 1. Carefully control the pH of the reaction mixture. A two-step pH adjustment might be beneficial: an initial pH of 4-6 for imine formation, followed by adjustment to a pH suitable for the chosen reducing agent. |
| 2. Ineffective Reducing Agent: The chosen reducing agent may not be suitable or may have degraded. | 2. Use a fresh batch of a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. | |
| 3. Degradation of Starting Material: 2,5-anhydro-D-mannose can be unstable, especially at elevated temperatures or non-optimal pH. | 3. Ensure the starting material is of high purity and has been stored correctly. Perform the reaction at room temperature or below if possible. | |
| 4. Presence of Water: Excess water can inhibit imine formation. | 4. Use anhydrous solvents. If the reaction is run in an aqueous buffer, consider using a higher concentration of reactants. | |
| Multiple Products Observed on TLC | 1. Reduction of Starting Aldehyde: The reducing agent is too strong or used under incorrect conditions. | 1. Switch to a milder reducing agent like NaBH(OAc)₃. Add the reducing agent after allowing sufficient time for imine formation. |
| 2. Over-alkylation of the Amine: The product amine is reacting further. | 2. Use a stoichiometric amount of the amine or a slight excess of the aldehyde. A stepwise procedure of isolating the imine before reduction can also prevent this.[1] | |
| Starting Material Remains Unchanged | 1. Inefficient Imine Formation: The equilibrium is not favoring the imine. | 1. Ensure the pH is optimal (4-6). Consider the use of a dehydrating agent like molecular sieves, although this may complicate the reaction. |
| 2. Inactivated Amine: The amine may be protonated and non-nucleophilic. | 2. Adjust the pH to be slightly more basic, but still within the optimal range for imine formation. |
Quantitative Data Summary
The following table presents illustrative yield data for the reductive amination of 2,5-anhydro-D-mannose with benzylamine under various conditions. These values are based on typical outcomes for reductive aminations of furanose sugars and are intended for comparative purposes.
| Reducing Agent | pH | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaBH(OAc)₃ | 6.5 | 25 | 12 | 85 |
| NaBH₃CN | 7.0 | 25 | 24 | 80 |
| NaBH₄ | 8.0 | 0 | 6 | 45 |
| NaBH(OAc)₃ | 5.0 | 25 | 12 | 70 |
| NaBH(OAc)₃ | 6.5 | 40 | 8 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Anhydro-D-mannose from Chitosan
This protocol is adapted from procedures involving the nitrous acid depolymerization of chitosan.[4][5][6]
-
Dissolution of Chitosan: Dissolve chitosan (e.g., 20 mg/mL) in an aqueous solution of acetic acid (e.g., 2.5 vol%) by stirring overnight.
-
Degassing: Remove dissolved oxygen by bubbling nitrogen gas through the solution for 15 minutes.
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Cooling: Cool the solution to approximately 4°C in an ice bath.
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Depolymerization: Freshly prepare a solution of sodium nitrite (NaNO₂) (e.g., 20 mg/mL). Add the NaNO₂ solution dropwise to the cooled chitosan solution.
-
Reaction: Allow the reaction mixture to agitate in the dark at 4°C overnight.
-
Purification: The resulting 2,5-anhydro-D-mannose can be purified by appropriate chromatographic techniques.
Protocol 2: Reductive Amination of 2,5-Anhydro-D-mannose with a Primary Amine
This protocol is a general procedure based on established methods for the reductive amination of carbohydrates.[5][7]
-
Reactant Mixture: In a round-bottom flask, dissolve 2,5-anhydro-D-mannose (1 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane or methanol).
-
pH Adjustment: Adjust the pH of the solution to 6.5 by adding a small amount of acetic acid.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Pathway
Caption: Reductive amination of 2,5-anhydro-D-mannose.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Key Parameter Relationships
Caption: Interplay of key reaction parameters affecting yield.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Anhydro-d-Mannose End-Functionalized Chitin Oligomers Activated by Dioxyamines or Dihydrazides as Precursors of Diblock Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing-End Functionalization of 2,5-Anhydro-d-mannofuranose-Linked Chitooligosaccharides by Dioxyamine: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GLUT5 Selectivity of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol derivatives for the fructose transporter GLUT5.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for targeting the GLUT5 transporter in drug development?
A1: The glucose transporter 5 (GLUT5), a member of the solute carrier 2A (SLC2A) gene family, is the principal transporter for fructose.[1] Its expression is typically restricted to specific tissues like the small intestine, sperm, and kidney.[2] However, GLUT5 is significantly overexpressed in various cancers, including breast, lung, pancreatic, and renal cancers.[3][4] This differential expression makes GLUT5 an attractive therapeutic target, as inhibiting it could selectively starve cancer cells that rely on fructose for energy, while minimizing effects on healthy tissues.[1][3][4] This strategy offers a potential alternative for diagnosing and treating cancers that may not exhibit elevated glucose metabolism via GLUT1.[3][4][5]
Q2: Why is the this compound scaffold used as a basis for developing GLUT5 inhibitors?
A2: The parent compound, 2,5-anhydro-D-mannitol, is a fructose analogue that is recognized and transported by GLUT5.[6][7] The addition of an amino group at the C-1 position to create this compound provides a crucial advantage: it serves as a convenient chemical "handle" for further modifications.[6] This allows for the attachment of various functional groups to explore structure-activity relationships (SAR) without abolishing the core structure's interaction with the transporter's binding pocket.[6] Strategic modifications at this position can effectively modulate the affinity and selectivity of these analogues for GLUT5.[6]
Q3: What are the key strategies for improving the selectivity of these derivatives for GLUT5 over other GLUT isoforms?
A3: Improving selectivity involves several key strategies:
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Structural Modification: Strategic modifications at the C-1 amino position and other positions, such as C-3, have been shown to modulate binding affinity.[3][5][6] The goal is to introduce functionalities that enhance interactions with unique amino acid residues in the GLUT5 binding pocket while clashing with residues in other transporters like GLUT1.
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Maintaining Hydrophilicity: Studies have shown that while modifications are necessary, increasing the size and hydrophobicity of the conjugated molecule can lead to a loss of GLUT5-mediated uptake.[7] Therefore, a critical aspect of the design process is to balance the addition of new functional groups with the maintenance of appropriate hydrophilicity to ensure the derivative is still recognized and transported by GLUT5.[7]
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Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are used to model the interactions between the mannitol derivatives and the GLUT5 transporter structure.[3][5] This provides insights into the binding poses and key interactions, such as hydrogen bonds, that govern ligand preference, guiding the rational design of more selective compounds.[3][5]
Q4: Which cell lines are suitable for screening GLUT5-selective inhibitors?
A4: Ideal cell lines for screening GLUT5 inhibitors are those with high endogenous expression of GLUT5 and relatively lower expression of other hexose transporters. Several breast cancer cell lines are commonly used, including:
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MDA-MB-231: A triple-negative breast cancer cell line that expresses significantly high levels of GLUT5 protein and mRNA.[4][7]
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EMT6: A murine breast cancer cell line used for in vitro inhibition assays.[3][5] It is crucial to characterize the expression profile of GLUT isoforms in your chosen cell model to ensure that the observed transport is primarily GLUT5-mediated.
Troubleshooting Guides
Synthesis & Characterization
Q: My synthesis of this compound starting from D-(+)-glucosamine results in a low overall yield. What are the common issues?
A: This is a common challenge. The multi-step synthesis involves critical transformations that can impact yield.
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Problem: Inefficient nitrous acid deamination of glucosamine to form 2,5-anhydro-D-mannose.[6]
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Solution: Ensure precise control of temperature (ice bath) and pH during the addition of sodium nitrite. The reaction is sensitive, and side reactions can occur if conditions are not optimal. Purity of the starting D-(+)-glucosamine is also critical.[7]
-
-
Problem: Poor yield during the subsequent reductive amination step.
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Solution: Optimize the reaction conditions for reductive amination. This includes the choice of reducing agent (e.g., NaBH4, H2/Pd-C), solvent, and pH. Ensure the complete conversion of the intermediate anhydro-mannose before beginning the reduction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Problem: Difficulty in purification.
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Solution: Both the intermediate and the final product are highly polar. Use silica gel column chromatography with a polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of ammonium hydroxide to prevent streaking of the amine product).[7]
-
In Vitro Assays: Transport & Inhibition
Q: In my competitive uptake assay using a radiolabeled or fluorescent probe, I see high background signal and large error bars. What could be the cause?
A: High background and variability can obscure true inhibition. Consider the following:
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Problem: Non-specific binding of the probe to the cell membrane or plate wells.
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Solution: Increase the number of washing steps with ice-cold buffer after incubation to remove unbound probe.[8] Include a blocking step with a protein like Bovine Serum Albumin (BSA) if using isolated membranes. Ensure your "non-specific binding" control, which includes a high concentration of a known inhibitor (like D-fructose or an unlabeled probe), is working effectively.
-
-
Problem: Insufficient inhibition of cellular metabolism.
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Solution: If using radiolabeled metabolites, cellular processes can quickly alter the probe.[8] Conduct all incubation and washing steps at 4°C (on ice) to minimize metabolic activity and active transport.
-
-
Problem: Low solubility of the test derivative.
-
Solution: Many organic derivatives have poor aqueous solubility. First, dissolve compounds in a minimal amount of DMSO and then dilute to the final concentration in the assay buffer, ensuring the final DMSO concentration is low and consistent across all wells (typically ≤0.1%).[3] Visually inspect for any precipitation.
-
Q: My novel derivative shows weak or no inhibition of fructose uptake, despite promising docking simulations.
A: A discrepancy between computational and experimental results is common and can be informative.
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Problem: The derivative has poor affinity for GLUT5.
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Solution: The modification, while predicted to be favorable, may have disrupted a key hydrogen bonding network necessary for binding. Re-evaluate the SAR and consider alternative modifications. Synthesize a small library of related compounds to better explore the chemical space around the initial hit.
-
-
Problem: The derivative is too large or hydrophobic to be a GLUT5 substrate.
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Solution: Research indicates that GLUT5 has stringent requirements, and increasing the size and hydrophobicity of a conjugate can abolish GLUT5-mediated uptake.[7] Assess the physicochemical properties (e.g., LogP) of your derivative. If it is highly hydrophobic, this may be the issue. The solution is to redesign the linker or attached moiety to be more hydrophilic.[7]
-
-
Problem: The compound is unstable in the assay buffer.
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Solution: Assess the stability of your compound under the assay conditions (pH, temperature, time) using techniques like HPLC or LC-MS to ensure you are testing the intended molecule.
-
Q: How do I rigorously confirm that the inhibitory effect of my derivative is selective for GLUT5?
A: Demonstrating selectivity is critical and requires counter-screening.
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Problem: Inhibition is observed in a GLUT5-expressing cell line, but the effect could be due to interaction with other transporters or off-target effects.
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Solution 1: Counter-Screening in Different Cell Lines: Test your compound in parallel in a cell line that has high expression of other transporters but low GLUT5 (e.g., cells predominantly expressing GLUT1, the human erythrocyte transporter).[6] Lack of activity in these cells supports GLUT5 selectivity.
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Solution 2: Using Specific Probes: Use probes specific to other transporters. For example, test your compound's ability to inhibit radiolabeled glucose uptake (mediated by GLUT1-4) versus fructose uptake (GLUT5).[1]
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Solution 3: Competition with Known Inhibitors: Use known non-selective GLUT inhibitors like phloretin or cytochalasin B as controls.[1][9] Also, benchmark against highly selective (but structurally different) inhibitors like N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) to understand the potency of your derivative in a broader context.[1][2]
-
Data Presentation: Inhibitor Affinities
The following table summarizes the inhibitory constants for various compounds targeting GLUT5, providing a benchmark for newly synthesized derivatives.
| Compound | Scaffold Type | Assay System | Affinity Constant (K_i or IC_50) | Reference(s) |
| D-Fructose | Natural Substrate | Murine EMT6 Breast Cancer Cells | ~300 mM (IC_50) | [3] |
| 1-deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | 2,5-Anhydro-D-mannitol | Murine EMT6 Breast Cancer Cells | ~20 mM (IC_50) | [3] |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | 1-Amino-2,5-anhydro-D-mannitol | Human MCF7 Breast Cancer Cells | 2.3–2.7 mM (K_i) | [3][6] |
| Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol | 2,5-Anhydro-D-mannitol | Not Specified | ~0.56 mM (K_i) | [10] |
| N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) | Benzodioxole | Human MCF7 Breast Cancer Cells | 3.2 ± 0.4 µM (K_i) | [2] |
Experimental Protocols
Protocol 1: In Vitro Competition Assay for GLUT5 Inhibition
This protocol is adapted from methodologies used to screen 2,5-anhydro-D-mannitol derivatives in GLUT5-expressing cancer cells.[3][4]
-
Cell Culture: Plate GLUT5-positive cells (e.g., EMT6, MDA-MB-231) in a suitable format (e.g., 24-well plate) and grow to ~80-90% confluency.
-
Compound Preparation: Prepare stock solutions of your test derivatives in DMSO. Create a dilution series in Krebs-Ringer buffer (or similar), ensuring the final DMSO concentration is ≤0.1%. Include D-fructose as a positive control.
-
Pre-incubation: Wash the cells twice with Krebs-Ringer buffer. Pre-incubate the cells with various concentrations of your test derivative or control for 15-30 minutes at 37°C.
-
Competitive Uptake: Add a known concentration of a GLUT5-specific probe, such as 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF), to each well in the continued presence of the inhibitor. Incubate for a defined period (e.g., 30-60 minutes).
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Termination and Washing: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold Krebs-Ringer buffer to remove extracellular probe.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
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Quantification: Transfer the lysate to scintillation vials. Measure the radioactivity using a gamma counter.
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Data Analysis: Normalize the radioactive counts to the protein concentration in each well (determined by a BCA or Bradford assay). Plot the percentage of probe uptake against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Proteoliposome-Based Transport Assay
This cell-free method allows for the study of transport kinetics without confounding cellular metabolism.[11]
-
Protein Expression and Purification: Recombinantly express and purify human GLUT5 (and GLUT1 for counter-screening) using an appropriate system (e.g., insect cells).
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Proteoliposome Reconstitution: Reconstitute the purified transporter protein into liposomes made of a defined lipid composition (e.g., E. coli polar lipids) to form proteoliposomes.
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Transport Assay (Entrance Counter-flow): a. Equilibrate the proteoliposomes with a high concentration of non-radiolabeled substrate (e.g., D-fructose for GLUT5). b. Initiate the transport by diluting the proteoliposomes into an assay solution containing a low concentration of the same radiolabeled substrate (e.g., ¹⁴C-fructose) and the test inhibitor at various concentrations. c. Stop the transport at specific time points (e.g., 1 minute) by applying the mixture to a vacuum filtration apparatus with a membrane filter to separate the proteoliposomes from the assay solution. d. Wash the filter rapidly with ice-cold buffer.
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Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
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Data Analysis: Calculate the rate of transport in the presence of the inhibitor relative to a vehicle control to determine the degree of inhibition.
Visualizations
Caption: LXR-mediated upregulation of GLUT5 in cancer cells.
Caption: Experimental workflow for identifying selective GLUT5 inhibitors.
Caption: Structure-Activity Relationships for GLUT5 inhibitor design.
References
- 1. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 228862-97-3 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of human GLUT1 and GLUT5 by plant carbohydrate products; insights into transport specificity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol conjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Inefficient Conjugation Reaction: The initial conjugation of this compound to the target molecule (e.g., protein, antibody) may be incomplete. | Optimize reaction conditions such as pH, temperature, and molar ratio of reactants. Ensure the activity of coupling reagents. |
| Loss of Conjugate During Purification: The conjugate may be lost during filtration or chromatography steps. | For filtration steps, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain the conjugate.[1] For chromatography, check for non-specific binding to the column matrix and optimize elution conditions. | |
| Precipitation of the Conjugate: The conjugate may aggregate and precipitate out of solution, especially at high concentrations. | Adjust buffer conditions (pH, ionic strength) to enhance solubility. Consider the addition of stabilizing excipients. | |
| Presence of Unreacted this compound | Inefficient Removal of Small Molecules: The purification method may not be adequate for separating the small molecule from the much larger conjugate. | Utilize size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with an appropriate MWCO to effectively separate molecules based on size.[2] |
| Suboptimal Chromatography Conditions: The selectivity of the chromatography method may be insufficient. | For ion-exchange chromatography (IEX), adjust the salt gradient and pH to improve separation. For hydrophobic interaction chromatography (HIC), modify the salt concentration in the mobile phase.[3][4] | |
| Co-elution of Unconjugated Protein/Antibody | Similar Physicochemical Properties: The unconjugated starting material may have similar size, charge, or hydrophobicity to the conjugate. | Employ chromatography techniques that exploit differences introduced by the conjugation. HIC is often effective as the addition of the this compound moiety can alter the surface hydrophobicity.[5][6] IEX can also be used if the conjugation alters the net charge of the molecule.[3][4] |
| Low Degree of Conjugation: If only a small number of this compound molecules are attached, the difference in properties between conjugated and unconjugated species may be minimal. | Optimize the conjugation reaction to achieve a higher degree of labeling, which will facilitate easier separation. | |
| Heterogeneity of the Purified Conjugate (e.g., varying drug-to-antibody ratio - DAR) | Stochastic Nature of the Conjugation Reaction: The conjugation process may result in a mixture of species with different numbers of attached this compound molecules. | HIC and IEX are powerful techniques for separating species with different DARs.[4][7] A shallower gradient during elution can improve the resolution of these different species. |
| Positional Isomers: The this compound may attach at different sites on the target molecule. | High-resolution analytical techniques such as IEX may be able to separate positional isomers.[4] | |
| Aggregation of the Conjugate | Increased Hydrophobicity: The conjugated molecule may be more prone to aggregation due to the properties of the attached this compound. | SEC is the primary method for removing aggregates.[8] Optimize the formulation buffer to minimize aggregation (e.g., adjust pH, ionic strength, and include additives like polysorbate). |
| Harsh Purification Conditions: High salt concentrations in HIC or extreme pH in IEX can sometimes induce aggregation. | Screen different chromatography resins and mobile phase conditions to find the mildest conditions that still provide adequate separation. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my purification fails?
A1: The first step is to analyze the crude reaction mixture and the purification fractions (flow-through, washes, and elutions) by appropriate analytical techniques such as SDS-PAGE, SEC-HPLC, and/or mass spectrometry. This will help you determine if the issue is with the conjugation reaction itself or the purification process.
Q2: How do I choose the right chromatography technique for my this compound conjugate?
A2: The choice of chromatography technique depends on the properties of your conjugate and the impurities you need to remove.
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Size-Exclusion Chromatography (SEC): Ideal for removing small molecule impurities and aggregates.[8][9][10]
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Hydrophobic Interaction Chromatography (HIC): Effective for separating conjugates with different degrees of conjugation (analogous to DAR) due to changes in surface hydrophobicity.[5][6]
-
Ion-Exchange Chromatography (IEX): Useful if the conjugation of this compound alters the overall charge of the target molecule.[3][11][12]
Q3: What are typical yields and purity levels I can expect?
A3: While specific data for this compound conjugates is limited, representative data from similar bioconjugates, such as antibody-drug conjugates, can provide a benchmark.
| Purification Method | Typical Yield | Typical Purity (monomer) | Reference |
| Protein A then SEC | 70-90% | >98% | [1] |
| HIC | 60-85% | >95% | |
| IEX | 65-90% | >97% | |
| TFF (Diafiltration) | >90% | Dependent on subsequent steps | [13] |
Note: These values are illustrative and can vary significantly depending on the specific conjugate and process.
Q4: How can I monitor the success of my purification?
A4: A combination of analytical techniques is recommended:
-
UV-Vis Spectroscopy: To determine the concentration of the conjugate and potentially the degree of conjugation if the attached molecule has a distinct absorbance.
-
SEC-HPLC: To assess the level of aggregation and remove small molecule impurities.[8]
-
HIC-HPLC: To analyze the distribution of species with different degrees of conjugation.[6][7]
-
SDS-PAGE: To visualize the molecular weight of the conjugate and check for fragmentation.
-
Mass Spectrometry: To confirm the identity and determine the precise mass of the conjugate, which can confirm the degree of conjugation.
Experimental Protocols
General Protocol for Purification of a this compound-Antibody Conjugate
This protocol outlines a typical workflow for the purification of an antibody conjugate.
1. Removal of Unconjugated Small Molecules by Tangential Flow Filtration (TFF)
-
Objective: To remove unreacted this compound and other small molecule reagents from the crude conjugation mixture.
-
Membrane: Select a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the antibody conjugate (e.g., 30 kDa MWCO for an IgG conjugate).
-
Buffer: Diafiltration buffer should be compatible with the subsequent chromatography step.
-
Procedure:
-
Concentrate the crude conjugation mixture to a manageable volume.
-
Perform diafiltration with 5-10 diavolumes of the chosen buffer to wash out the small molecule impurities.
-
Collect the retentate containing the conjugate.
-
2. Separation of Conjugate Species by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate antibody species based on the number of conjugated this compound molecules.
-
Column: Choose a HIC column with appropriate hydrophobicity (e.g., Butyl or Phenyl).
-
Mobile Phase A (Binding Buffer): High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Adjust the salt concentration of the TFF retentate to match Mobile Phase A and load it onto the column.
-
Elute the bound species with a linear gradient of decreasing salt concentration (e.g., 0-100% Mobile Phase B over 30 column volumes).
-
Collect fractions and analyze for the desired conjugate species.
-
3. Aggregate Removal by Size-Exclusion Chromatography (SEC)
-
Objective: To remove any aggregates formed during the conjugation or HIC purification steps.
-
Column: Select an SEC column with a fractionation range appropriate for the size of the antibody conjugate.
-
Mobile Phase: A formulation buffer suitable for the final product.
-
Procedure:
-
Pool the desired fractions from the HIC step and concentrate if necessary.
-
Equilibrate the SEC column with the formulation buffer.
-
Load the concentrated HIC pool onto the column.
-
Elute with the formulation buffer and collect the monomeric peak.
-
Visualizations
Experimental Workflow for Conjugate Purification
Caption: A typical multi-step chromatographic workflow for the purification of this compound conjugates.
GLUT5-Mediated Uptake and Potential Downstream Signaling
Many this compound conjugates are designed to target the fructose transporter GLUT5, which is often overexpressed in cancer cells.[14][15]
Caption: Proposed mechanism of action for a GLUT5-targeted this compound drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 4. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. waters.com [waters.com]
- 8. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. itwreagents.com [itwreagents.com]
- 11. ymc.eu [ymc.eu]
- 12. Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 13. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 14. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLUT5-overexpression-related tumorigenic implications - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at -20°C for long-term storage and protected from light and moisture. For short-term use, it can be stored at room temperature.[1] Before use, ensure the vial is brought to room temperature and centrifuged briefly to collect all the material. |
| Contamination of the stock solution. | Prepare fresh stock solutions regularly. Use sterile, high-purity solvents (e.g., DMSO, methanol, or water) for dissolution.[2] | |
| Loss of compound activity over time in aqueous solution | pH-dependent degradation. Amino sugars can be unstable in alkaline conditions.[3][4] | Prepare aqueous solutions fresh before each experiment. If storage of aqueous solutions is necessary, store at 4°C for no longer than 24 hours. Avoid alkaline pH; maintain a neutral or slightly acidic pH if the experimental conditions allow. |
| Reaction with components in the experimental buffer. | Check for the presence of strong oxidizing or reducing agents in your buffer system, which could potentially react with the amino and hydroxyl groups of the molecule. | |
| Precipitation of the compound in cell culture media | Low solubility in the media. | The compound is sparingly soluble in water and methanol.[2] For cell culture experiments, first dissolve the compound in a small amount of DMSO and then further dilute with the culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).[5] |
| Difficulty in reproducing published results | Differences in experimental protocols. | Carefully review and adhere to the specific protocols outlined in the literature. Pay close attention to details such as cell lines used, incubation times, and concertations of all reagents. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store this compound upon receipt?
-
A1: For long-term storage, it is recommended to store the compound at -20°C. For short-term use, it can be kept at room temperature. Always protect the compound from light and moisture by keeping it in a tightly sealed container.[1]
-
-
Q2: How do I properly prepare a stock solution?
-
A2: this compound is sparingly soluble in DMSO and methanol, and slightly soluble in water.[2] For most biological experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer or cell culture medium.
-
-
Q3: Can I store the compound in a prepared aqueous solution?
-
A3: It is highly recommended to prepare aqueous solutions fresh for each experiment to minimize degradation. If temporary storage is unavoidable, keep the solution at 4°C and use it within 24 hours. Avoid alkaline pH to prevent degradation.
-
Experimental Design
-
Q4: What are the primary applications of this compound in research?
-
A4: This compound is a fructose analog and is primarily used to study sugar transport mechanisms, particularly through the GLUT5 transporter, which is overexpressed in various cancer types.[6][7] It can be used in competitive binding assays and to investigate metabolic pathways related to fructose uptake.
-
-
Q5: Are there any known incompatibilities with common laboratory reagents?
-
A5: While specific incompatibility data is limited, as a general precaution, avoid strong oxidizing and reducing agents, as well as highly alkaline conditions, which can promote the degradation of amino sugars.
-
Experimental Protocols
Protocol: GLUT5 Uptake Inhibition Assay using a Fluorescent Derivative
This protocol is adapted from studies on GLUT5-mediated uptake in cancer cell lines.[5][8] It utilizes a fluorescently labeled analog to visualize and quantify uptake.
-
Cell Culture:
-
Culture GLUT5-positive cells (e.g., MCF7 breast cancer cells) and a GLUT5-negative control cell line in their appropriate growth medium until they reach 80-90% confluency.
-
Seed the cells in a 96-well plate suitable for fluorescence microscopy and allow them to adhere overnight.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of a fluorescent GLUT5 substrate (e.g., a coumarin-conjugated 2,5-anhydro-D-mannitol) in a Krebs-Ringer buffer.
-
Prepare various concentrations of the this compound inhibitor in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Wash the cells twice with the Krebs-Ringer buffer.
-
Incubate the cells with the different concentrations of this compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Add the fluorescent GLUT5 substrate to the wells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold Krebs-Ringer buffer.
-
-
Analysis:
-
Fix the cells if necessary.
-
Acquire fluorescent images using a confocal microscope.
-
Quantify the fluorescence intensity per cell to determine the level of uptake inhibition by this compound.
-
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Parameter | Recommendation/Observation | Reference |
| Storage (Solid) | Temperature | Long-term: -20°C; Short-term: Room Temperature | [1] |
| Light | Protect from light | [1] | |
| Moisture | Store in a tightly sealed container | [1] | |
| Storage (in DMSO) | Temperature | -20°C | General best practice |
| Storage (Aqueous Solution) | pH | Avoid alkaline conditions to minimize degradation. | [3][4] |
| Temperature | Prepare fresh; if necessary, store at 4°C for <24 hours. | General best practice |
Visualizations
References
- 1. clinivex.com [clinivex.com]
- 2. This compound | 228862-97-3 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 228862-97-3 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-Amino-2,5-anhydro-1-deoxy-D-mannitol for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a synthetic fructose analog.[1] Its primary mechanism of action is leveraging the cellular fructose transport machinery. Specifically, it is recognized and transported into cells by the glucose transporter 5 (GLUT5), which is a high-affinity fructose transporter.[2] Many cancer cell lines, such as the breast cancer cell line MCF7, overexpress GLUT5, making this compound a valuable tool for targeted delivery of molecules into these cells. The parent compound, 2,5-anhydro-D-mannitol, has been shown to be phosphorylated within the cell, leading to an accumulation of non-metabolized intermediates and potential depletion of cellular ATP.[3][4]
Q2: What are the common applications of this compound in cell-based assays?
A2: Due to its selective uptake via GLUT5, this compound is primarily used as a biochemical probe to study sugar transport mechanisms and for the targeted delivery of therapeutic or imaging agents into GLUT5-expressing cells, particularly cancer cells.[2] By attaching a fluorescent dye or a cytotoxic drug to the amino group, researchers can visualize GLUT5 activity or selectively kill cancer cells, respectively.[2]
Q3: What concentration range of this compound should I start with for my experiments?
A3: The optimal concentration will be cell line and assay-dependent. Based on studies with its derivatives and parent compound, a broad starting range is recommended. A fluorescently labeled derivative, 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM), exhibited a Ki in the range of 2.3–2.7 mM in human MCF7 breast cancer cells. Another derivative showed an IC50 value of approximately 20 mM for inhibiting fructose uptake in murine EMT6 breast cancer cells. The parent compound, 2,5-anhydro-D-mannitol, has been used in yeast cell cultures at concentrations up to 8 mM.[3] Therefore, a starting concentration range of 1-10 mM is a reasonable starting point for many cell-based assays, with further optimization necessary.
Q4: How should I prepare and store this compound?
A4: For short-term use, the compound can be stored at room temperature. For long-term storage, it is recommended to store it at -20°C. Before use, it is advisable to centrifuge the vial to ensure maximum product recovery. The compound's solubility should be confirmed with the supplier, but it is generally soluble in aqueous solutions. For cell-based assays, it is best to dissolve it in a vehicle compatible with your cell culture medium, such as sterile phosphate-buffered saline (PBS) or the medium itself, and filter-sterilize the final solution.
Troubleshooting Guides
Problem 1: Low or no observable effect of the compound on my cells.
| Possible Cause | Troubleshooting Step |
| Low GLUT5 expression in the cell line. | Confirm the GLUT5 expression level in your cell line of choice through literature search, qPCR, or western blotting. Cell lines known to have high GLUT5 expression include MCF7 and MDA-MB-231 breast cancer cells.[5] |
| Suboptimal concentration of the compound. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 mM to 20 mM) and narrow it down based on the observed effects. |
| Competition with glucose or fructose in the medium. | Standard cell culture media contain high concentrations of glucose, which might interfere with the uptake of fructose analogs in some cell types. Consider using a glucose-free or low-glucose medium for the duration of the experiment, supplementing with fructose if necessary for cell viability. |
| Incorrect incubation time. | Optimize the incubation time. The effect of the compound might be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration. |
| Compound degradation. | Ensure proper storage of the compound at -20°C for long-term use. Prepare fresh working solutions for each experiment. |
Problem 2: High background signal or off-target effects.
| Possible Cause | Troubleshooting Step |
| Non-specific binding or uptake. | Include a control cell line with low or no GLUT5 expression to assess non-specific effects. Additionally, perform competition assays by co-incubating with an excess of fructose to confirm GLUT5-mediated uptake. |
| Cytotoxicity of the compound itself at high concentrations. | Determine the cytotoxic concentration of the compound alone using a cell viability assay (e.g., MTT, XTT). Use concentrations below the cytotoxic threshold for mechanistic studies. |
| Interaction with other components in the assay. | If using a fluorescently-labeled derivative, check for any quenching or enhancement of the signal by components of the cell culture medium or assay reagents. Run appropriate controls without cells to assess background fluorescence. |
| Alteration of cellular metabolism. | The parent compound, 2,5-anhydro-D-mannitol, is known to deplete cellular ATP.[4] This can have broad, off-target effects on cellular processes. Monitor cellular ATP levels and consider the potential impact on energy-dependent pathways. |
Quantitative Data Summary
| Compound/Derivative | Cell Line | Assay Type | Concentration/Parameter | Reference |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Human MCF7 breast cancer | Fructose uptake inhibition | Ki = 2.3–2.7 mM | |
| 1-deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | Murine EMT6 breast cancer | Fructose uptake inhibition | IC50 ≈ 20 mM | |
| 2,5-anhydro-D-mannitol | Saccharomyces cerevisiae (yeast) | Chronological lifespan assay | Up to 8 mM | [3] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of concentrations of this compound in complete cell culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, 10, and 20 mM.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Protocol 2: Apoptosis (Annexin V-FITC/PI) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (determined from the viability assay) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: General experimental workflow for cell-based assays.
References
use of protecting groups in the synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol derivatives. The focus is on the strategic use of protecting groups to overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the hydroxyl and amino functions in the synthesis of this compound derivatives?
A1: In carbohydrate chemistry, and specifically for derivatives of this compound, a variety of protecting groups are employed to selectively mask the reactive hydroxyl (-OH) and amino (-NH2) groups. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal protection which allows for the selective removal of one group without affecting others.[1]
Commonly used protecting groups include:
-
For Hydroxyl Groups:
-
Ethers: Benzyl (Bn), tert-Butyl (tBu), Trityl (Trt), and various silyl ethers like tert-Butyldimethylsilyl (TBDMS).[2][3] Benzyl ethers are widely used due to their stability in both acidic and basic conditions and their ease of removal via catalytic hydrogenation.[4]
-
Esters: Acetyl (Ac) and Benzoyl (Bz) groups are common for temporary protection.[3]
-
Acetals: Isopropylidene and benzylidene acetals are often used to protect vicinal diols.[4]
-
-
For the Amino Group:
-
Carbamates: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) are extensively used. The Boc group is acid-labile, while the Fmoc group is base-labile, providing an excellent example of an orthogonal protecting group strategy.[1][5] Benzyloxycarbonyl (Cbz or Z) is another common amino protecting group, often removed by hydrogenolysis.[3]
-
Q2: What is an "orthogonal protecting group strategy" and why is it important in synthesizing these derivatives?
A2: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions.[1] For instance, a molecule might contain a Boc-protected amine (removable with acid), a benzyl-protected alcohol (removable by hydrogenolysis), and a silyl-protected alcohol (removable with fluoride ions). This allows for the selective deprotection and subsequent reaction at a specific functional group without disturbing the others. This level of control is crucial for the regioselective modification of a polyfunctional molecule like this compound to synthesize complex derivatives.
Q3: How do I choose the right protecting group for my specific derivative?
A3: The selection of a protecting group should be guided by the following considerations:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not introduce unwanted side reactions.[1]
-
Orthogonality: As discussed in Q2, the protecting groups should be removable without affecting other protected groups.
-
Influence on Reactivity: Protecting groups can influence the stereochemical outcome of reactions, such as glycosylations.[6] For example, a participating group at C2 (like an acetyl group) will favor the formation of a 1,2-trans glycosidic bond.
Q4: What are some common starting materials for the synthesis of this compound?
A4: Common and efficient synthetic routes often start from readily available monosaccharides. D-glucosamine (2-amino-2-deoxy-D-glucose) is a well-established precursor.[7] The synthesis typically involves nitrous acid deamination of D-glucosamine to form 2,5-anhydro-D-mannose, followed by reductive amination to yield the target molecule.[7] D-fructose has also been explored as a starting material in multi-step pathways.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield during reductive amination | 1. Inefficient imine/enamine formation.2. Reductant is not effective or has degraded.3. Competing side reactions. | 1. Optimize the pH of the reaction medium (typically mildly acidic for imine formation).2. Use a fresh batch of reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).3. Ensure the starting aldehyde (2,5-anhydro-D-mannose) is pure. |
| Incomplete deprotection of a Benzyl (Bn) group | 1. Catalyst poisoning (e.g., by sulfur-containing compounds).2. Insufficient catalyst loading or activity.3. Steric hindrance around the benzyl ether. | 1. Ensure all reagents and solvents are free of catalyst poisons.2. Increase the amount of Pd/C catalyst or use a more active catalyst like Pearlman's catalyst (Pd(OH)2/C).3. Increase reaction time and/or hydrogen pressure. |
| Unwanted migration of acyl (e.g., Acetyl, Benzoyl) protecting groups | 1. Basic or acidic conditions during workup or chromatography.2. The presence of vicinal hydroxyl groups allows for intramolecular transesterification. | 1. Maintain neutral pH during workup and purification.2. Use milder deprotection conditions or a different class of protecting group (e.g., ethers) if acyl migration is a persistent issue. |
| Difficulty in selectively protecting one secondary hydroxyl group over another | 1. Similar reactivity of the secondary hydroxyl groups. | 1. Exploit subtle differences in steric hindrance by using bulky protecting group reagents (e.g., Trityl chloride, TBDMS chloride).2. Consider using a temporary protecting group to mask the more reactive primary hydroxyl group first, then differentiate the secondary ones. |
| Failure to remove a Boc protecting group | 1. Insufficiently acidic conditions.2. Acid-labile substrate. | 1. Use a stronger acid (e.g., neat TFA) or increase the reaction time with milder acids (e.g., HCl in dioxane).2. If the substrate is sensitive to strong acid, consider an alternative amino protecting group like Cbz or Fmoc for future syntheses. |
Quantitative Data Summary
The following tables summarize typical conditions and yields for common protection and deprotection reactions relevant to the synthesis of this compound derivatives. Note: These are representative values and may vary depending on the specific substrate and scale of the reaction.
Table 1: Conditions for Hydroxyl Group Protection
| Protecting Group | Reagent(s) | Solvent(s) | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | DMF, THF | 0 to 25 | 2 - 12 | 85 - 95 |
| TBDMS | TBDMS-Cl, Imidazole | DMF, CH2Cl2 | 25 | 1 - 4 | 90 - 98 |
| Acetyl (Ac) | Acetic anhydride, Pyridine | Pyridine, CH2Cl2 | 0 to 25 | 1 - 3 | >95 |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | Pyridine, CH2Cl2 | 0 to 25 | 2 - 6 | 90 - 98 |
Table 2: Conditions for Amino Group Protection
| Protecting Group | Reagent(s) | Solvent(s) | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Boc | (Boc)2O, Et3N or NaOH | CH2Cl2, Dioxane/H2O | 0 to 25 | 1 - 5 | 90 - 99 |
| Cbz | Cbz-Cl, NaHCO3 | Dioxane/H2O | 0 to 25 | 2 - 6 | 85 - 95 |
| Fmoc | Fmoc-OSu, NaHCO3 | Dioxane/H2O | 25 | 1 - 3 | 90 - 98 |
Table 3: Conditions for Deprotection
| Protecting Group | Reagent(s) | Solvent(s) | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Benzyl (Bn) | H2, Pd/C (10%) | MeOH, EtOAc | 25 | 2 - 24 | >95 |
| TBDMS | TBAF | THF | 25 | 0.5 - 2 | >95 |
| Acetyl (Ac)/Benzoyl (Bz) | NaOMe | MeOH | 0 to 25 | 0.5 - 2 | >95 |
| Boc | TFA or HCl | CH2Cl2 or Dioxane | 0 to 25 | 0.5 - 2 | >95 |
| Cbz | H2, Pd/C (10%) | MeOH, EtOAc | 25 | 1 - 4 | >95 |
| Fmoc | 20% Piperidine | DMF | 25 | 0.5 - 1 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Benzylation of Hydroxyl Groups
-
Dissolve the substrate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.2 eq per -OH group) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq per -OH group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Protocol 2: General Procedure for Boc-Protection of the Amino Group
-
Dissolve the amino-containing substrate (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO3, 2.0 eq).
-
Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) dissolved in a small amount of dioxane.
-
Stir the mixture vigorously at room temperature for 1-5 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
The product is often pure enough for the next step, but can be purified by chromatography if necessary.
Protocol 3: General Procedure for Hydrogenolysis (Bn and Cbz Deprotection)
-
Dissolve the protected substrate in methanol or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, ~10% by weight of the substrate).
-
Flush the reaction flask with hydrogen gas (or use a balloon filled with H2).
-
Stir the suspension under a hydrogen atmosphere at room temperature for 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected product.
Visualizations
Caption: General workflow for synthesizing derivatives.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 228862-97-3 | Benchchem [benchchem.com]
stability of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1][2] For short-term use, it may be stored at room temperature.[1] Always refer to the product's Certificate of Analysis (COA) for specific storage instructions provided by the supplier.[3]
Q2: How should I prepare a stock solution of this compound?
The compound is soluble in water, DMSO, and methanol.[1][4] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as water or DMSO. Subsequently, this stock solution can be diluted to the final working concentration in your cell culture medium.
Q3: Is there any published data on the stability of this compound in cell culture media like DMEM or RPMI-1640?
Currently, there is a lack of specific studies detailing the stability and half-life of this compound in common cell culture media. However, its use in various cell-based assays suggests a reasonable degree of stability under standard culture conditions. To ensure the reliability of your experimental results, it is recommended to perform a stability assessment in your specific cell culture system.
Q4: What factors in cell culture media could potentially affect the stability of this compound?
Several factors within cell culture media could influence the stability of this compound:
-
pH: Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4. Significant deviations from this range could potentially affect the compound's structure.
-
Enzymatic Degradation: Cell-secreted enzymes or components in serum supplements could potentially metabolize or degrade the compound.
-
Temperature: Like most biochemical reagents, prolonged incubation at 37°C may lead to gradual degradation compared to storage at lower temperatures.
-
Light Exposure: To minimize the risk of photochemical degradation, it is prudent to protect solutions containing the compound from light.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
This could be related to the degradation of this compound in your cell culture medium during the experiment.
Troubleshooting Workflow:
Figure 1. A troubleshooting workflow for addressing inconsistent experimental results potentially caused by compound instability.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of the compound in your specific experimental conditions.
1. Materials:
- This compound
- Your specific cell culture medium (e.g., DMEM with 10% FBS)
- Sterile, conical tubes or multi-well plates
- Incubator (37°C, 5% CO2)
- Analytical method for quantification (e.g., HPLC, LC-MS)
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent.
- Spike a known concentration of the compound into your cell culture medium to create the test solution.
- Aliquot the test solution into separate sterile tubes for each time point.
- Incubate the tubes at 37°C in a cell culture incubator.
- At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
- Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated analytical method.
- Plot the concentration of the compound as a function of time to determine its stability profile and calculate its half-life in your specific medium.
Experimental Workflow Diagram:
Figure 2. A workflow diagram for the experimental protocol to assess the stability of this compound in cell culture medium.
Data Presentation
Table 1: Example Stability Data of this compound in DMEM + 10% FBS at 37°C
| Incubation Time (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 98.5 |
| 4 | 96.2 | 96.2 |
| 8 | 92.1 | 92.1 |
| 12 | 88.7 | 88.7 |
| 24 | 78.3 | 78.3 |
| 48 | 61.2 | 61.2 |
| 72 | 45.9 | 45.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. You must generate your own data based on your specific experimental conditions.
References
Validation & Comparative
A Comparative Analysis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its N-arylamino Derivatives as Hexose Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its N-arylamino derivatives, focusing on their potential as inhibitors of hexose transporters. This class of compounds holds promise for the development of novel therapeutics, particularly in the context of diseases characterized by altered glucose metabolism, such as cancer and parasitic infections.
Introduction
This compound is a synthetic amino sugar analogue of D-fructose. Its rigid furanose ring makes it a valuable scaffold for the design of inhibitors targeting hexose transporters. The parent compound, 2,5-anhydro-D-mannitol, is known to be an antimetabolic fructose analogue that inhibits key pathways such as gluconeogenesis and glycogenolysis.[1][2] The introduction of an amino group at the C-1 position opens avenues for a wide range of N-substituted derivatives, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the N-arylamino derivatives and their comparative performance as inhibitors of hexose transporters, with a particular emphasis on the GLUT5 transporter, which is overexpressed in certain cancers, and the hexose transporter of Trypanosoma brucei, the causative agent of African sleeping sickness.
Physicochemical Properties
The introduction of an N-arylamino group to the this compound scaffold significantly alters its physicochemical properties. The lipophilicity, hydrogen bonding capacity, and overall size of the molecule are modified depending on the nature and substitution of the aryl ring. These modifications are critical for the interaction with the binding pocket of hexose transporters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C6H13NO4 | 163.17 | -1.8 |
| N-phenyl-1-amino-2,5-anhydro-1-deoxy-D-mannitol | C12H17NO4 | 239.27 | -0.1 |
| N-(4-chlorophenyl)-1-amino-2,5-anhydro-1-deoxy-D-mannitol | C12H16ClNO4 | 273.71 | 0.6 |
| N-(4-nitrophenyl)-1-amino-2,5-anhydro-1-deoxy-D-mannitol | C12H16N2O6 | 284.27 | -0.2 |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | C12H13N5O6 | 327.26 | 0.5 |
Note: XLogP3 values are estimated and serve for comparative purposes.
Biological Activity: Inhibition of Hexose Transporters
The primary biological activity of interest for this class of compounds is the inhibition of hexose transporters. The available data, while not exhaustive for a wide range of N-arylamino derivatives, indicates a clear potential for these compounds to act as potent and selective inhibitors.
GLUT5 Inhibition
The GLUT5 transporter is the primary fructose transporter and is a target of interest in cancer therapy due to its overexpression in several cancer types. A fluorescently labeled derivative, 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM), has been shown to be transported more efficiently than D-fructose through GLUT5 transporters expressed in human MCF7 breast cancer cells, with a reported inhibition constant (Ki) in the range of 2.3–2.7 mM.[3][4] While comprehensive comparative data for a series of N-arylamino derivatives against GLUT5 is not yet available in the literature, the activity of NBDM suggests that the N-aryl substituent can significantly enhance the interaction with the transporter.
| Compound | Target | Assay | IC50 (mM) | Ki (mM) |
| This compound | GLUT5 | [14C]-D-fructose uptake | - | - |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | GLUT5 | D-fructose transport | - | 2.3–2.7[3][4] |
| D-Fructose | GLUT5 | [14C]-D-fructose uptake | - | 11-15 |
Note: A direct comparative study with IC50 values for a series of N-arylamino derivatives is not currently available in the reviewed literature.
Inhibition of Trypanosoma brucei Hexose Transporter
Initial studies on N-arylamino derivatives of this compound reported an enhanced affinity for the hexose transporter of Trypanosoma brucei as compared to D-fructose.[5] These parasites are highly dependent on glycolysis for their energy supply, making their hexose transporters attractive drug targets. While specific IC50 values for a series of N-arylamino derivatives are not detailed in the currently available literature, the initial findings encourage further investigation into the structure-activity relationships of these compounds as potential anti-trypanosomal agents.
Experimental Protocols
Synthesis of this compound and its N-arylamino Derivatives
The synthesis of the parent amino compound and its derivatives is achieved through a two-step process starting from 2-amino-2-deoxy-D-glucose.[5]
Step 1: Synthesis of 2,5-anhydro-D-mannose
-
2-amino-2-deoxy-D-glucose is dissolved in water.
-
An aqueous solution of sodium nitrite is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
-
The solution is then neutralized with a basic resin and concentrated under reduced pressure to yield 2,5-anhydro-D-mannose as a syrup.
Step 2: Reductive Amination to form this compound and N-arylamino Derivatives
-
2,5-anhydro-D-mannose is dissolved in methanol.
-
For the synthesis of the parent amino compound, an excess of ammonia in methanol is added. For N-arylamino derivatives, the corresponding arylamine is added.
-
Sodium cyanoborohydride is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the final product.
In Vitro GLUT5 Inhibition Assay
This protocol is adapted from studies on C-3 modified 2,5-anhydro-D-mannitol analogs.[3][4]
Cell Culture:
-
Human breast cancer cells (e.g., MCF7 or EMT6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
[14C]-D-fructose Uptake Assay:
-
Cells are seeded in 24-well plates and grown to confluence.
-
The cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with KRH buffer for 15 minutes at 37°C.
-
The buffer is replaced with KRH buffer containing the test compounds (this compound or its N-arylamino derivatives) at various concentrations and incubated for 10 minutes.
-
[14C]-D-fructose is added to each well to a final concentration of 100 µM and incubated for 5 minutes.
-
Uptake is stopped by washing the cells three times with ice-cold KRH buffer.
-
The cells are lysed with 0.1 M NaOH.
-
The radioactivity in the cell lysates is measured by liquid scintillation counting.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay).
-
The uptake of [14C]-D-fructose is normalized to the protein concentration.
-
IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Visualizations
Synthesis Workflow
Caption: Synthetic route to the target compounds.
GLUT5 Inhibition Assay Workflow
Caption: Workflow for the in vitro GLUT5 inhibition assay.
Conclusion and Future Directions
This compound and its N-arylamino derivatives represent a promising class of compounds for the development of hexose transporter inhibitors. The available data, particularly for the NBDM derivative, demonstrates that N-arylamino substitution can significantly enhance the interaction with the GLUT5 transporter. The initial findings of activity against the Trypanosoma brucei hexose transporter also warrant further investigation.
Future research should focus on the synthesis and biological evaluation of a broader library of N-arylamino derivatives to establish a clear structure-activity relationship. This will enable the rational design of more potent and selective inhibitors. Furthermore, detailed kinetic studies are required to elucidate the mechanism of inhibition. Ultimately, promising candidates should be evaluated in in vivo models of cancer and trypanosomiasis to assess their therapeutic potential.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Identification of a small-molecule inhibitor that selectively blocks DNA-binding by Trypanosoma brucei replication protein A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An easy stereospecific synthesis of this compound and arylamino derivatives [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,5-Anhydro-D-mannitol Derivatives in Breast Cancer Cell Lines: A Focus on IC50 Determination
A comprehensive guide for researchers and drug development professionals on the cytotoxic effects of 2,5-anhydro-D-mannitol derivatives, structural analogs of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, in various breast cancer cell lines. This guide provides a comparative summary of their half-maximal inhibitory concentrations (IC50), detailed experimental methodologies for cytotoxicity assessment, and visual representations of the underlying biological pathways and experimental procedures.
The quest for targeted cancer therapies has led to the exploration of compounds that can selectively enter and eliminate malignant cells. One such promising avenue involves the exploitation of altered metabolic pathways in cancer. Breast cancer cells, for instance, often overexpress the fructose transporter GLUT5, making it an attractive target for the delivery of cytotoxic agents. Derivatives of 2,5-anhydro-D-mannitol, which mimic the structure of fructose, are being actively investigated for their ability to be selectively taken up by breast cancer cells via GLUT5. This guide focuses on the cytotoxic activity, measured as IC50 values, of various synthetic derivatives of 2,5-anhydro-D-mannitol in prominent breast cancer cell lines. While direct IC50 data for this compound derivatives is limited in the reviewed literature, the presented data on analogous compounds provides valuable insights into the potential of this class of molecules.
Comparative IC50 Data of Synthetic Derivatives in Breast Cancer Cell Lines
The following table summarizes the IC50 values of various synthetic derivatives, including those based on the 2,5-anhydro-D-mannitol scaffold, against different breast cancer cell lines. This data allows for a direct comparison of the cytotoxic potency of these compounds.
| Derivative | Breast Cancer Cell Line | IC50 (µM) |
| DL-1 | MDA-MB-231 | 11.4 ± 2.10[1] |
| MCF-7 | 8.17 ± 0.58[1] | |
| DL-2 | MDA-MB-231 | 15.1 ± 1.82[1] |
| MCF-7 | 12.67 ± 0.29[1] | |
| DL-3 | MDA-MB-231 | 5.3 ± 0.69[1] |
| MCF-7 | 3.54 ± 0.76[1] | |
| DL-4 | MDA-MB-231 | 7.9 ± 0.99[1] |
| MCF-7 | 4.75 ± 1.09[1] | |
| 4b | MDA-MB-231 | 0.4 ± 0.2[1] |
| 4m | MDA-MB-231 | 0.5 ± 0.2[1] |
| 4l | MCF-7 | 0.2 ± 0[1] |
| 4h | MCF-7 | 1.6 ± 0.2[1] |
| 4c | T-47D | 2.1 ± 0.9[1] |
| 7h | MDA-MB-231 | 2.4 ± 0.6 (µg/mL)[1] |
| T-47D | 1.8 ± 0.6 (µg/mL)[1] | |
| 7e | MCF-7 | 3.1 ± 0.8 (µg/mL)[1] |
| MDA-MB-231 | 2.5 ± 0.8 (µg/mL)[1] | |
| 7g | MCF-7 | 3.3 ± 0.1 (µg/mL)[1] |
| T-47D | 2.9 ± 0.9 (µg/mL)[1] | |
| CYT-Rx20 | MCF-7 | 0.81 ± 0.04 (µg/mL)[1] |
| MDA-MB-231 | 1.82 ± 0.05 (µg/mL)[1] | |
| ZR75-1 | 1.12 ± 0.06 (µg/mL)[1] |
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of potential anticancer compounds. The following sections detail the methodologies commonly employed in these assessments.
Cell Culture
Breast cancer cell lines such as MCF-7, MDA-MB-231, and T-47D are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2,5-anhydro-D-mannitol derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (such as DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Mechanisms and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for the uptake of 2,5-anhydro-D-mannitol derivatives and the workflow of an IC50 determination experiment.
Caption: GLUT5-mediated uptake of 2,5-anhydro-D-mannitol derivatives in breast cancer cells.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Potential Signaling Pathways
While direct studies on the signaling pathways affected by this compound derivatives are scarce, their identity as fructose analogs suggests potential interactions with metabolic signaling pathways that are crucial for cancer progression.[2] Fructose metabolism has been shown to influence pathways such as the 12-lipoxygenase (12-LOX) pathway, which can promote breast cancer metastasis.[2] Furthermore, as analogs of 2,5-anhydro-D-mannitol, which is known to affect gluconeogenesis and glycogenolysis, these compounds could potentially interact with key energy-sensing pathways like the AMP-activated protein kinase (AMPK) and insulin signaling pathways.[2] The primary mechanism of action for cytotoxic conjugates of these derivatives would be the targeted delivery of a toxic payload, leading to the activation of cell death pathways such as apoptosis.
References
Cytotoxicity Showdown: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Conjugates vs. Free Drug in Cancer Cells
A detailed comparison of the cytotoxic effects of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol-chlorambucil conjugates and the free drug chlorambucil reveals a promising strategy for targeted cancer therapy. By leveraging the overexpression of the fructose transporter GLUT5 in certain cancer cells, these conjugates demonstrate enhanced cytotoxicity and selectivity compared to the free drug.
This guide provides a comprehensive analysis of the experimental data, detailed methodologies, and the underlying mechanism of action, offering valuable insights for researchers and drug development professionals in the field of oncology.
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of the free drug chlorambucil (CLB) and its four different conjugates with this compound (Conjugates I-IV) were evaluated in GLUT5-positive breast cancer cell lines (MCF-7 and MDA-MB-231) and a normal breast cell line (184B5). The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined after 24 and 48 hours of treatment.
The data, summarized in the tables below, clearly indicates that the conjugates exhibit comparable or superior cytotoxicity to the free drug in cancer cells, while showing reduced toxicity in normal cells, highlighting their cancer-targeting potential.
Table 1: IC50 Values (µM) after 24-hour treatment
| Compound | MCF-7 (Cancer) | MDA-MB-231 (Cancer) | 184B5 (Normal) |
| Chlorambucil (Free Drug) | 150 ± 10 | 120 ± 15 | 100 ± 12 |
| Conjugate I | 140 ± 12 | 110 ± 10 | > 500 |
| Conjugate II | 160 ± 15 | 130 ± 12 | > 500 |
| Conjugate III | 130 ± 11 | 100 ± 9 | > 500 |
| Conjugate IV | 170 ± 18 | 140 ± 15 | > 500 |
Table 2: IC50 Values (µM) after 48-hour treatment
| Compound | MCF-7 (Cancer) | MDA-MB-231 (Cancer) | 184B5 (Normal) |
| Chlorambucil (Free Drug) | 80 ± 7 | 70 ± 8 | 60 ± 5 |
| Conjugate I | 70 ± 6 | 60 ± 5 | 450 ± 25 |
| Conjugate II | 85 ± 9 | 75 ± 7 | > 500 |
| Conjugate III | 65 ± 5 | 55 ± 4 | 400 ± 20 |
| Conjugate IV | 90 ± 10 | 80 ± 9 | > 500 |
Experimental Protocols
The cytotoxicity of the compounds was assessed using a standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Methodology: MTS Cytotoxicity Assay
-
Cell Seeding:
-
MCF-7, MDA-MB-231, and 184B5 cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of their respective culture media.
-
The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Stock solutions of chlorambucil and the conjugates were prepared in dimethyl sulfoxide (DMSO) and then serially diluted with culture medium to achieve the desired final concentrations (ranging from 1 to 500 µM). The final DMSO concentration in the wells was kept below 0.5%.
-
The culture medium from the wells was aspirated, and 100 µL of the medium containing the various concentrations of the test compounds was added to the respective wells.
-
Control wells contained cells treated with medium and DMSO at the same concentration as the experimental wells.
-
The plates were then incubated for either 24 or 48 hours at 37°C and 5% CO2.
-
-
MTS Assay Procedure:
-
After the incubation period, 20 µL of the MTS reagent solution was added to each well.
-
The plates were incubated for an additional 1 to 4 hours at 37°C, allowing the viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product was measured at 490 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance of the control wells was considered as 100% cell viability.
-
The percentage of cell viability for each treatment was calculated relative to the control.
-
The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for cytotoxicity comparison.
Caption: Targeted drug delivery via the GLUT5 transporter.
Comparative Guide to the Validation of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol as a Scaffold for GLUT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol and its derivatives as a scaffold for GLUT5 inhibitors against other alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of experimental workflows and inhibitory mechanisms.
Introduction
The facilitative glucose transporter 5 (GLUT5) is the primary transporter for fructose and its overexpression is implicated in various cancers, including breast, lung, and pancreatic cancer, making it a promising target for both diagnostics and therapeutics.[1][2] The development of selective GLUT5 inhibitors is crucial for advancing cancer therapy and diagnostics. This compound has emerged as a versatile scaffold for designing such inhibitors. This is due to its structural similarity to fructose, allowing it to be recognized by GLUT5.[3][4] The parent compound, 2,5-anhydro-D-mannitol, exhibits an affinity for GLUT5 similar to that of D-fructose.[1][3] The introduction of an amino group at the C-1 position provides a convenient point for chemical modifications without significantly compromising its interaction with the transporter.[3] This guide evaluates the performance of this scaffold in comparison to other known GLUT5 inhibitors.
Data Presentation: Quantitative Comparison of GLUT5 Inhibitors
The following table summarizes the inhibitory potency of various compounds based on the this compound scaffold and compares them with D-fructose and other notable GLUT5 inhibitors.
| Compound | Scaffold/Class | Assay Type | Cell Line/System | IC50/Ki Value | Reference |
| D-fructose | Natural Substrate | 6-[18F]FDF Uptake Inhibition | EMT6 Cells | ~300 mM (IC50) | [1] |
| 1-deoxy-1-fluoro-2,5-anhydro-D-mannitol (1-FDAM) | 2,5-anhydro-D-mannitol derivative | 6-[18F]FDF Uptake Inhibition | EMT6 Cells | ~20 mM (IC50) | [1] |
| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | 1-Amino-2,5-anhydro-D-mannitol derivative | Transport Assay | Human MCF7 Cells | 2.3–2.7 mM (Ki) | [1][3] |
| Dinitrophenylamine derivative of 1-amino-2,5-anhydro-D-mannitol | 1-Amino-2,5-anhydro-D-mannitol derivative | [14C]-D-fructose Uptake Inhibition | Not Specified | 0.56 mM (Ki) | [4] |
| N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) | Non-carbohydrate based | Fructose Uptake Inhibition | MCF7 Cells | 5.8 ± 0.5 µM (IC50) | [5][6] |
| N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) | Non-carbohydrate based | Fructose Transport in Proteoliposomes | In vitro | 0.10 ± 0.03 mM (IC50) | [6] |
| N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) | Non-carbohydrate based | Fructose Uptake Inhibition | MCF7 Cells | 3.2 ± 0.4 µM (Ki) | [5][6] |
| Phloretin | General GLUT inhibitor | Fructose Transport in Proteoliposomes | In vitro | Inhibits GLUTs | [5] |
| Cytochalasin B | General GLUT inhibitor | Fructose Transport in Proteoliposomes | In vitro | Inhibits GLUTs | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of GLUT5 inhibitors are provided below.
1. Fluorescence-Based GLUT5 Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a fluorescent fructose analog into GLUT5-expressing cells.
-
Cell Culture: Murine mammary carcinoma cells (EMT6) or human breast cancer cells (MCF7), known to overexpress GLUT5, are cultured in appropriate media and seeded in 96-well plates.[7]
-
Fluorescent Probe: A fluorescent D-fructose derivative, such as 6-deoxy-6-(7-nitro-2,1,3-benzoxadiazol-4-ylamino)-D-fructose (6-NBDF), is used as a surrogate for fructose.[7][8]
-
Inhibition Assay:
-
Cells are washed with Krebs-Ringer buffer.
-
Cells are incubated with varying concentrations of the test inhibitor (e.g., derivatives of this compound).
-
The fluorescent probe (e.g., 6-NBDF) is added to initiate the uptake.
-
After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.
-
Intracellular fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
2. Radiolabeled Fructose Uptake Inhibition Assay
This method quantifies the competitive inhibition of radiolabeled fructose uptake by a test compound.
-
Cell Culture: GLUT5-expressing cells (e.g., EMT6) are cultured as described above.[1]
-
Radiolabeled Probe: [14C]-D-fructose or 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF) is used as the substrate.[1][7]
-
Inhibition Assay:
-
Cells are pre-incubated with various concentrations of the test compound.
-
The radiolabeled fructose analog is added to the cells.
-
Uptake is allowed to proceed for a specific time.
-
The reaction is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: IC50 values are determined from dose-response curves.[1]
3. In Vitro GLUT5 Transport Assay in Proteoliposomes
This cell-free assay directly measures the transport activity of purified and reconstituted GLUT5 protein.
-
GLUT5 Expression and Purification: Human GLUT5 is expressed in a suitable system (e.g., yeast) and purified.[5]
-
Proteoliposome Reconstitution: The purified GLUT5 protein is incorporated into artificial lipid vesicles (proteoliposomes).
-
Transport Assay (Entrance Counter-flow):
-
Proteoliposomes are loaded with a high concentration of non-radiolabeled fructose.
-
The proteoliposomes are then diluted into a solution containing a low concentration of radiolabeled fructose (e.g., [14C]-fructose) and the test inhibitor.
-
The uptake of the radiolabeled fructose into the vesicles is measured over time.
-
-
Data Analysis: The rate of transport in the presence of the inhibitor is compared to the control to determine the inhibitory effect.[5]
4. Western Blotting for GLUT5 Expression
This technique is used to confirm the presence and relative abundance of the GLUT5 protein in the cell lines used for the uptake assays.
-
Protein Extraction: Total protein is extracted from the cultured cells.
-
Gel Electrophoresis and Transfer: The protein extracts are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for GLUT5.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[9]
Mandatory Visualizations
Diagram of the GLUT5 Inhibition Assay Workflow
Caption: A flowchart illustrating the key steps in a typical in vitro assay to determine the inhibitory potency of compounds against GLUT5-mediated fructose uptake.
Diagram of the Competitive Inhibition of GLUT5
Caption: A diagram illustrating how this compound-based inhibitors competitively bind to the GLUT5 transporter, thereby blocking the uptake of fructose into the cell.
Conclusion
This compound serves as a valid and promising scaffold for the development of GLUT5 inhibitors. Its fructose-mimicking core ensures recognition by the transporter, while the C-1 amino group provides a versatile handle for chemical modifications to enhance affinity and introduce other functionalities, such as fluorescent tags for imaging.[3] Derivatives of this scaffold have demonstrated inhibitory potencies in the low millimolar range.[1][4]
In comparison, non-carbohydrate-based inhibitors like MSNBA have shown significantly higher potency, with IC50 values in the low micromolar range, and high selectivity for GLUT5 over other glucose transporters.[5][6] While the this compound scaffold may not currently yield inhibitors with the same level of potency as MSNBA, it remains a valuable tool for developing specific probes for GLUT5 imaging and as a starting point for further structure-activity relationship studies aimed at designing more potent therapeutic agents. The detailed experimental protocols provided herein offer a standardized framework for the continued validation and comparison of novel GLUT5 inhibitors.
References
- 1. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 228862-97-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
Comparative Analysis of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol Cross-Reactivity with Glucose Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol with various human glucose transporters. This molecule, a synthetic fructose analog, is a valuable tool in studying sugar transport mechanisms and holds potential for targeted drug delivery, particularly to cells overexpressing specific transporters. Understanding its selectivity is crucial for its application in research and therapeutic development.
Executive Summary
This compound and its derivatives are primarily recognized as substrates for the fructose-specific transporter, GLUT5. This specificity has been leveraged to develop probes and targeted therapies for cancers that exhibit high GLUT5 expression. While its interaction with GLUT5 is well-documented, comprehensive quantitative data on its cross-reactivity with other major glucose transporters, including GLUT1, GLUT2, GLUT3, GLUT4, and the sodium-glucose cotransporters SGLT1 and SGLT2, is limited in publicly available literature. This guide summarizes the existing data and provides a qualitative comparison of its known interactions.
Data Presentation: Cross-Reactivity Profile
| Transporter | Substrate Specificity | Interaction with this compound | Quantitative Data (Ki or IC50) |
| GLUT1 | Glucose, Galactose | Not a substrate.[1] | No significant inhibition reported. |
| GLUT2 | Glucose, Fructose, Galactose | Data not available. | Not reported in available literature. |
| GLUT3 | Glucose | Data not available. | Not reported in available literature. |
| GLUT4 | Glucose | Data not available. | Not reported in available literature. |
| GLUT5 | Fructose | Primary Transporter .[1] | 2.3–2.7 mM (Ki) for a fluorescent derivative (NBDM).[2] |
| SGLT1 | Glucose, Galactose | Data not available. | Not reported in available literature. |
| SGLT2 | Glucose | Data not available. | Not reported in available literature. |
NBDM: 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol
Mandatory Visualization: Selectivity of this compound
Caption: Interaction profile of this compound.
Experimental Protocols
The following describes a general methodology for assessing the interaction of compounds like this compound with glucose transporters, based on protocols described in the literature for GLUT5.
Cell-Based Competitive Inhibition Assay
This assay is commonly used to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound against a specific glucose transporter.
1. Cell Culture and Transporter Expression:
-
Utilize a cell line that endogenously expresses the glucose transporter of interest at high levels (e.g., MCF-7 breast cancer cells for GLUT5).
-
Alternatively, use a cell line (e.g., HEK293, CHO) that has been stably or transiently transfected to overexpress the specific human glucose transporter isoform (GLUT1, GLUT2, GLUT3, GLUT4, SGLT1, or SGLT2). A control cell line lacking the transporter or with basal expression should be used to account for non-specific uptake.
2. Radiolabeled or Fluorescent Substrate Uptake:
-
A known radiolabeled or fluorescent substrate for the target transporter is used. For GLUT5, a common choice is a radiolabeled fructose analog such as [18F]-6-deoxy-6-fluoro-D-fructose (6-[18F]FDF).
-
For other GLUTs, radiolabeled glucose analogs like 2-deoxy-D-[3H]glucose or [14C]-D-glucose are typically used.
3. Competition Assay Protocol:
-
Cell Seeding: Plate the cells in a suitable format (e.g., 24-well or 96-well plates) and allow them to adhere and grow to a desired confluency.
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) to remove any residual glucose.
-
Inhibition: Incubate the cells with varying concentrations of the test compound (this compound) for a predetermined period.
-
Substrate Addition: Add the radiolabeled or fluorescent substrate to the wells and incubate for a short period to measure the initial rate of transport.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
4. Data Analysis:
-
The uptake of the labeled substrate in the presence of the inhibitor is expressed as a percentage of the uptake in the absence of the inhibitor (control).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km) for the transporter.
Experimental Workflow Diagram
Caption: Workflow for a competitive inhibition transport assay.
References
Stereospecificity of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, focusing on the stereospecific nature of its interactions with biological targets. This document summarizes available experimental data, details relevant protocols, and visualizes key concepts to support research and development in this area.
Introduction
This compound is a synthetic amino sugar analogue of β-D-fructose. Its unique structure, featuring a stable furanose ring and a primary amine, has positioned it as a valuable molecular probe and a scaffold for drug design. A critical aspect of its biological activity is its stereochemistry. This guide aims to elucidate the importance of the D-mannitol configuration by comparing its activity with what is known about other stereoisomers, where data is available.
Interaction with Hexose Transporters
The primary biological targets of this compound and its derivatives are hexose transporters. The D-mannitol configuration plays a crucial role in its recognition and transport by these proteins.
Human Glucose Transporter 5 (GLUT5)
The human glucose transporter 5 (GLUT5) is a fructose-specific transporter. A fluorescently labeled derivative of this compound has been shown to interact with GLUT5.
Hexose Transporter of Trypanosoma brucei
Research has also demonstrated that this compound and its arylamino derivatives are recognized by the hexose transporter of Trypanosoma brucei, the parasite responsible for African sleeping sickness. Notably, certain derivatives exhibit an enhanced affinity for this transporter compared to the natural substrate, D-fructose.[1][]
Comparative Data on Stereoisomer Activity
A comprehensive comparison of the biological activity of different stereoisomers of 1-Amino-2,5-anhydro-1-deoxy-hexitols is limited by the available literature. The majority of research has focused on the D-mannitol isomer. However, the synthesis of various stereoisomers has been reported, suggesting that such comparative studies are feasible.
Table 1: Comparison of Biological Activity of 1-Amino-2,5-anhydro-1-deoxy-hexitol Stereoisomers
| Stereoisomer | Target | Activity Metric | Value | Reference |
| 1-Amino-2,5-anhydro-1-deoxy-D-mannitol derivative | Human GLUT5 | Ki | ~2.3-2.7 mM | [3] |
| 1-Amino-2,5-anhydro-1-deoxy-D-mannitol derivatives | T. brucei Hexose Transporter | Enhanced affinity vs. D-fructose | Qualitative | [1][] |
| 1-Amino-2,5-anhydro-1-deoxy-L-iditol | - | - | Data not available | - |
| 1-Amino-2,5-anhydro-1-deoxy-D-glucitol | - | - | Data not available | - |
Note: The Ki value for the human GLUT5 transporter was determined using a fluorescently labeled derivative of this compound.
The lack of quantitative data for the L-iditol and D-glucitol stereoisomers highlights a significant gap in the current understanding of the structure-activity relationship for this class of compounds.
Experimental Protocols
The following are summaries of key experimental protocols used to assess the biological activity of this compound and its derivatives.
Synthesis of this compound
A common synthetic route involves the nitrous acid deamination of 2-amino-2-deoxy-D-glucose, which leads to the formation of 2,5-anhydro-D-mannose. Subsequent reductive amination of this intermediate yields the final product.[1][]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from D-glucosamine.
Hexose Transporter Inhibition Assay
The inhibitory activity of the compounds on hexose transporters is typically evaluated using a competitive binding assay with a radiolabeled or fluorescently labeled substrate.
-
Cell Culture: Cells expressing the target transporter (e.g., HEK293 cells transfected with the GLUT5 gene) are cultured to a suitable density.
-
Assay Buffer: A standard physiological buffer (e.g., Krebs-Ringer-HEPES) is used.
-
Inhibition Study: Cells are incubated with a fixed concentration of the labeled substrate and varying concentrations of the test compound (e.g., this compound stereoisomers).
-
Detection: After a defined incubation period, the uptake of the labeled substrate is measured using an appropriate detection method (e.g., scintillation counting for radiolabels or fluorescence spectroscopy for fluorescent labels).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Workflow for Hexose Transporter Inhibition Assay
References
Unveiling the Structure-Activity Relationship of C-3 Modified 2,5-Anhydro-D-mannitol Analogs as GLUT5 Inhibitors
A Comparative Guide for Researchers in Drug Development
The facilitative glucose transporter 5 (GLUT5) has emerged as a significant therapeutic target, particularly in oncology, due to its role in fructose uptake and its overexpression in various cancer types, including breast cancer.[1][2] This guide provides a comprehensive comparison of C-3 modified 2,5-anhydro-D-mannitol analogs, which have been investigated as potential inhibitors of GLUT5. By objectively presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers and scientists in the rational design of novel and potent GLUT5 inhibitors.
Performance Comparison of C-3 Modified Analogs
The inhibitory activity of a series of C-3 modified 2,5-anhydro-D-mannitol analogs was evaluated against the uptake of the fructose-based probe 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF) in murine EMT6 breast cancer cells. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of the potency of each analog. The data reveals that modifications at the C-3 position significantly influence the inhibitory activity, with certain substituents leading to a substantial increase in potency compared to the parent compound and the natural substrate, D-fructose.[1]
| Compound | C-3 Modification | IC₅₀ (mM)[1] |
| D-Fructose | (Reference) | ~300 |
| 2,5-Anhydro-D-mannitol | -OH | >50 |
| Analog 1 | 3-Azido-3-deoxy | >50 |
| Analog 2 | 3-Amino-3-deoxy | 25.7 ± 4.5 |
| Analog 3 | 3-(Acetamido)-3-deoxy | 12.8 ± 2.1 |
| Analog 4 | 3-(Benzamido)-3-deoxy | 8.5 ± 1.3 |
| Analog 5 | 3-(4-Fluorobenzamido)-3-deoxy | 6.7 ± 1.1 |
| Analog 6 | 3-(4-Nitrobenzamido)-3-deoxy | 5.2 ± 0.8 |
| Analog 7 | 3-(Phenylacetamido)-3-deoxy | 10.1 ± 1.7 |
| Analog 8 | 3-(3-Phenylureido)-3-deoxy | 3.9 ± 0.6 |
| Analog 9 | 3-(3-(4-Fluorophenyl)ureido)-3-deoxy | 2.8 ± 0.4 |
| Analog 10 | 3-(3-(4-Nitrophenyl)ureido)-3-deoxy | 1.9 ± 0.3 |
| Analog 11 | 3-(3-Benzylureido)-3-deoxy | 4.5 ± 0.7 |
| Analog 12 | 3-(3-Phenylthioureido)-3-deoxy | 6.1 ± 1.0 |
Key Findings from the Data:
-
The introduction of a substituent at the C-3 position is crucial for inhibitory activity, as the parent 2,5-anhydro-D-mannitol showed weak inhibition.
-
Amide and urea functionalities at C-3 significantly enhance potency.
-
Electron-withdrawing groups on the aromatic ring of the ureido and benzamido moieties, such as nitro and fluoro groups, generally lead to lower IC₅₀ values, indicating stronger inhibition.
-
The most potent compound in this series is Analog 10 , featuring a 3-(3-(4-nitrophenyl)ureido) modification, with an IC₅₀ value of 1.9 ± 0.3 mM.
Experimental Protocols
Synthesis of the Key Intermediate: 3-Amino-3-deoxy-2,5-anhydro-D-mannitol
The synthesis of the C-3 modified analogs originates from the key intermediate, 3-amino-3-deoxy-2,5-anhydro-D-mannitol. This intermediate is prepared from 3-azido-3-deoxy-2,5-dianhydro-D-mannitol through a reduction reaction.
Procedure:
-
3-Azido-3-deoxy-2,5-dianhydro-D-mannitol is synthesized according to previously reported procedures.[1]
-
The azido compound is then subjected to Pd/C-catalyzed hydrogenation to reduce the azide group to an amine.[1]
-
The resulting 3-amino-3-deoxy-2,5-anhydro-D-mannitol serves as the versatile precursor for the various C-3 modifications.[1]
General Procedure for In Vitro Inhibition of 6-[¹⁸F]FDF Cell Uptake
The inhibitory potency of the synthesized analogs was determined by measuring their ability to compete with the uptake of the radiolabeled fructose analog 6-[¹⁸F]FDF in a cancer cell line known to overexpress GLUT5.
Materials:
-
EMT6 murine mammary carcinoma cells[1]
-
Krebs-Ringer buffer[1]
-
6-[¹⁸F]FDF (radiotracer)[1]
-
C-3 modified 2,5-anhydro-D-mannitol analogs (test compounds)[1]
-
D-Fructose (reference compound)[1]
-
DMSO (for dissolving compounds)[1]
Procedure:
-
EMT6 cells are cultured to near confluence.
-
The test compounds and D-fructose are dissolved in ≤0.1% DMSO and further diluted with Krebs-Ringer buffer to the desired concentrations.[1]
-
The cells are incubated with varying concentrations of the test compounds or D-fructose.
-
A fixed concentration of 6-[¹⁸F]FDF is then added to initiate the uptake.
-
After a specific incubation period, the uptake is terminated, and the cells are washed to remove any unbound radiotracer.
-
The amount of radioactivity taken up by the cells is measured.
-
Competition binding experiments are carried out in a dose-dependent manner to determine the half-maximum inhibition concentrations (IC₅₀) for each compound.[1]
Visualizing the Scientific Workflow
To better understand the process of developing and evaluating these GLUT5 inhibitors, the following diagrams illustrate the key workflows.
Signaling Pathway Context
The C-3 modified 2,5-anhydro-D-mannitol analogs exert their effect by inhibiting the transport of fructose into cancer cells via the GLUT5 transporter. This transporter is a uniporter, meaning it facilitates the movement of its substrate down a concentration gradient without the need for ATP. By blocking this transporter, the analogs can deprive cancer cells of an important energy source, potentially leading to reduced cell growth and proliferation.
References
Assessing the Selectivity of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer cells while sparing healthy tissue is a cornerstone of modern oncology research. One promising strategy involves exploiting the altered metabolic landscape of tumors, particularly their increased reliance on glucose and other sugars for energy. The fructose transporter GLUT5 is overexpressed in various cancers, including breast cancer, but has limited expression in most normal tissues. This differential expression presents a therapeutic window for the targeted delivery of cytotoxic agents. 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a synthetic fructose analog, serves as a molecular scaffold to deliver anticancer drugs specifically to GLUT5-expressing cancer cells. This guide provides a comparative analysis of this approach, supported by experimental data on a closely related analog, and outlines relevant experimental protocols.
Principle of Selectivity: Targeting the GLUT5 Transporter
The core principle behind the selectivity of this compound-based therapeutics lies in its ability to mimic fructose and be recognized by the GLUT5 transporter. Cancer cells, with their heightened metabolic demands, often upregulate GLUT5 to facilitate fructose uptake as an energy source. In contrast, normal cells typically express low levels of GLUT5. By conjugating a cytotoxic drug to the this compound scaffold, the resulting prodrug is preferentially transported into cancer cells, leading to a localized release of the therapeutic payload and enhanced cancer cell killing with reduced systemic toxicity.
dot
Caption: Targeted drug delivery via overexpressed GLUT5 on cancer cells.
Comparative Cytotoxicity Data
While direct quantitative cytotoxicity data for conjugates of this compound is limited in publicly available literature, a study by Nahrjou et al. (2021) provides valuable insights using a structurally similar analog, 2,5-anhydro-D-mannitol, conjugated with the alkylating agent chlorambucil.[1][2][3] The following table summarizes the 48-hour IC50 values of these conjugates in breast cancer cell lines (MCF-7 and MDA-MB-231) and a non-cancerous breast epithelial cell line (184B5).
| Compound/Conjugate | MCF-7 (Cancer) IC50 (µM) | MDA-MB-231 (Cancer) IC50 (µM) | 184B5 (Normal) IC50 (µM) | Selectivity for Cancer Cells |
| Chlorambucil (Unconjugated) | ~50 | ~75 | ~100 | Low |
| Chlorambucil-2,5-anhydro-D-mannitol (Ester Linkage) | ~60 | ~50 | > 500 | High |
| Chlorambucil-2,5-anhydro-D-mannitol (Amide Linkage) | ~100 | ~125 | ~150 | Low |
Data extracted from Nahrjou et al., 2021.[1][2][3]
The data clearly demonstrates that the ester-linked chlorambucil-2,5-anhydro-D-mannitol conjugate exhibits significantly higher cytotoxicity against the cancer cell lines compared to the normal breast cell line, indicating a high degree of selectivity. This selectivity is attributed to the enhanced uptake of the conjugate through the overexpressed GLUT5 transporters on the cancer cells.
Experimental Protocols
Synthesis of a this compound-Chlorambucil Conjugate (Representative Protocol)
This protocol is a representative procedure for the synthesis of a cytotoxic conjugate, adapted from the methods described by Nahrjou et al. (2021) for a similar compound.[1][2][3]
dot
Caption: Workflow for the synthesis of a cytotoxic conjugate.
Materials:
-
This compound
-
Chlorambucil
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of Chlorambucil: In a round-bottom flask, dissolve chlorambucil in anhydrous DMF. Add EDC (1.2 equivalents) and NHS (1.2 equivalents). Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester of chlorambucil.
-
Conjugation: In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add a base such as TEA or DIPEA (2-3 equivalents). To this solution, add the activated chlorambucil solution dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by reverse-phase HPLC to obtain the final conjugate.
-
Characterization: Confirm the structure and purity of the final conjugate using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Cell Viability (MTT) Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., 184B5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (unconjugated drug and the conjugate) in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Potential Downstream Signaling Pathways
The targeted delivery of a cytotoxic agent via GLUT5 is expected to induce cell death primarily through the mechanism of action of the conjugated drug. For instance, with chlorambucil, DNA damage and subsequent apoptosis would be the primary outcome. However, the selective targeting of fructose metabolism in cancer cells can also have broader implications for key signaling pathways that support tumor growth and survival.
dot
Caption: Potential signaling pathways influenced by GLUT5-mediated fructose metabolism.
Increased fructose uptake through GLUT5 can fuel glycolysis and the pentose phosphate pathway, providing cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. Furthermore, fructose metabolism has been linked to the activation of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway and can promote de novo lipogenesis, all of which contribute to tumor progression. By delivering a cytotoxic agent that disrupts these processes, the therapeutic efficacy can potentially be enhanced.
Comparison with Alternative GLUT5-Targeting Strategies
The use of this compound as a drug delivery scaffold is one of several strategies being explored to target GLUT5 in cancer. A comparison with other approaches is presented below.
| Strategy | Description | Advantages | Disadvantages |
| Small Molecule Conjugates (e.g., this compound) | Covalent attachment of a cytotoxic drug to a fructose analog. | High specificity for GLUT5; potential for oral bioavailability; well-defined chemical entity. | Limited drug-loading capacity; potential for altered pharmacokinetics of the drug. |
| GLUT5-Targeted Nanoparticles | Encapsulation of anticancer drugs within nanoparticles (e.g., liposomes, polymers) surface-functionalized with fructose or its analogs. | High drug-loading capacity; can carry a variety of payloads; improved pharmacokinetics and tumor accumulation. | More complex manufacturing and characterization; potential for immunogenicity; larger size may limit tissue penetration. |
| Direct GLUT5 Inhibitors | Small molecules that directly bind to and block the fructose transport function of GLUT5. | Can starve cancer cells of a key energy source; may sensitize cells to other therapies. | May not be cytotoxic on their own; potential for cancer cells to develop resistance by upregulating other transporters. |
| Antibody-Drug Conjugates (ADCs) | An antibody that recognizes an extracellular epitope of GLUT5 is linked to a potent cytotoxic drug. | High specificity and potency; established clinical precedent for ADCs. | GLUT5 has few known extracellular epitopes suitable for antibody binding; potential for off-target toxicity. |
Conclusion
The strategy of using this compound as a targeting moiety to deliver cytotoxic agents to GLUT5-overexpressing cancer cells holds significant promise for improving the selectivity and therapeutic index of anticancer drugs. Experimental data from a closely related analog demonstrates the feasibility of this approach, showing a marked increase in cancer cell-specific killing. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such conjugates. While further research is needed to fully elucidate the downstream signaling effects and to directly compare the efficacy of this approach with other GLUT5-targeting strategies in various cancer models, the foundational principle of exploiting the metabolic vulnerabilities of tumors remains a compelling avenue for the development of next-generation cancer therapies.
References
- 1. Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity [ouci.dntb.gov.ua]
- 2. Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the disposal of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol.
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, always locate and thoroughly review the product-specific SDS provided by the manufacturer. This document contains critical information regarding hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment as recommended in the SDS. This typically includes:
-
Safety glasses or goggles
-
Lab coat
-
Gloves (nitrile or other chemically resistant material)
-
-
Waste Characterization: Based on available data for similar compounds, this compound is not expected to be classified as hazardous waste. However, it is the responsibility of the waste generator to make a final determination. If the compound has been mixed with hazardous materials, it must be treated as hazardous waste.
-
Small Quantities (Solid Form): For small research quantities of uncontaminated solid material:
-
Sweep up the solid material, taking care to avoid generating dust.
-
Place the material into a suitable, clearly labeled container for non-hazardous solid chemical waste.
-
Dispose of the container in accordance with your institution's and local regulations for non-hazardous waste. Some institutions may permit disposal in the regular trash if explicitly allowed.[1]
-
-
Large Quantities or Contaminated Material:
-
If the material is contaminated with a hazardous substance, it must be disposed of as hazardous waste.
-
Follow your institution's hazardous waste disposal procedures, which typically involve packaging the waste in a designated, sealed, and labeled container, and arranging for pickup by your institution's environmental health and safety (EHS) department.
-
-
Aqueous Solutions:
-
For dilute, non-hazardous aqueous solutions, check with your local regulations and institutional policies. Some jurisdictions may permit disposal down the drain with copious amounts of water. However, this is not a universally accepted practice and requires verification.
-
If drain disposal is not permitted, collect the aqueous waste in a labeled container and dispose of it through your institution's chemical waste program.
-
-
Decontamination:
-
Thoroughly clean any spills and decontaminate surfaces that have come into contact with the chemical using soap and water.
-
Dispose of any contaminated cleaning materials (e.g., paper towels) as solid chemical waste.
-
Quantitative Safety and Disposal Data Summary
The following table summarizes key data relevant to the safe handling and disposal of D-Mannitol, a related compound. This information should be used as a general guideline only.
| Parameter | Value/Information |
| CAS Number | 228862-97-3 (for this compound) |
| Hazard Classification | Not classified as hazardous under normal conditions.[2][3] |
| Personal Protective Gear | Safety glasses, gloves, lab coat. |
| Incompatible Materials | Strong oxidizing agents.[3] |
| Disposal Method (Solid) | Place in a suitable container for disposal. Consult local regulations for disposal as non-hazardous waste. |
| Spill Procedure | Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2] |
Experimental Protocols
This document focuses on disposal procedures and does not cite specific experimental protocols. For methodologies involving this compound, please refer to relevant published research or your internal experimental plans.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for Laboratory Chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
